molecular formula C5H11N B150434 1-Methylpyrrolidine-d8 CAS No. 131857-29-9

1-Methylpyrrolidine-d8

Cat. No.: B150434
CAS No.: 131857-29-9
M. Wt: 93.20 g/mol
InChI Key: AVFZOVWCLRSYKC-UDCOFZOWSA-N
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Description

1-Methylpyrrolidine-d8 is a useful research compound. Its molecular formula is C5H11N and its molecular weight is 93.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZOVWCLRSYKC-UDCOFZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481386
Record name 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131857-29-9
Record name 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8
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URL https://comptox.epa.gov/dashboard/DTXSID10481386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131857-29-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpyrrolidine-d8 (CAS: 131857-29-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpyrrolidine-d8, a deuterated isotopologue of 1-methylpyrrolidine (B122478). It is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis and other applications. This document outlines its chemical and physical properties, provides a representative experimental protocol for its use in a bioanalytical workflow, and discusses a plausible synthetic approach.

Core Properties and Specifications

This compound, also known as N-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8, is a stable, non-radioactive isotopologue of 1-methylpyrrolidine where eight hydrogen atoms on the pyrrolidine (B122466) ring have been replaced with deuterium (B1214612).[1] This isotopic substitution results in a mass shift of +8 atomic mass units, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.

Physicochemical and Analytical Data

The following tables summarize the key quantitative data for this compound and its non-deuterated analog, 1-Methylpyrrolidine.

Table 1: Properties of this compound (CAS: 131857-29-9)

PropertyValueReference
Chemical Formula C₅D₈H₃N[1]
Molecular Weight 93.20 g/mol [1]
Exact Mass 93.139363323 Da[2]
Isotopic Purity ≥98 atom % D[1][3]
Chemical Purity ≥99% (CP)[1]
Boiling Point 80-81 °C (lit.)[1]
Density 0.897 g/mL at 25 °C[1]
Refractive Index n20/D 1.427 (lit.)[1]
Mass Shift M+8[1]

Table 2: Properties of 1-Methylpyrrolidine (CAS: 120-94-5)

PropertyValueReference
Chemical Formula C₅H₁₁N[4]
Molecular Weight 85.15 g/mol [4]
Boiling Point 76-80 °C (lit.)[4]
Density 0.800 g/mL at 20 °C (lit.)[4]
Refractive Index n20/D 1.425[4]
Flash Point -18 °C (closed cup)[4]

Experimental Protocols

The primary application of this compound is as an internal standard (IS) in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the use of this compound in a bioanalytical workflow for the quantification of 1-methylpyrrolidine in a biological matrix such as plasma. This protocol is a generalized adaptation based on established methodologies for similar small molecules.

Representative Bioanalytical Method Using this compound as an Internal Standard

1. Materials and Reagents

  • Analytes: 1-Methylpyrrolidine, this compound (Internal Standard - IS)

  • Biological Matrix: Human Plasma (or other relevant biological fluid)

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (LC-MS grade)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare by separately dissolving accurately weighed amounts of 1-methylpyrrolidine and this compound in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the 1-methylpyrrolidine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards at various concentrations.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Prepare by diluting the this compound stock solution with acetonitrile. The optimal concentration of the IS should be determined during method development.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the plasma sample (calibration standard, quality control sample, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex the tubes for 2 minutes to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.

4. LC-MS/MS Conditions (Illustrative)

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • 1-Methylpyrrolidine: Precursor ion (Q1) m/z 86.1 -> Product ion (Q3) m/z [To be determined by infusion]

    • This compound (IS): Precursor ion (Q1) m/z 94.2 -> Product ion (Q3) m/z [To be determined by infusion]

5. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte (1-methylpyrrolidine) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • The concentration of 1-methylpyrrolidine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Synthesis Methodology

A potential route for the synthesis of this compound could involve a catalytic hydrogen-deuterium exchange on a suitable precursor. For example, a method employing a catalyst and a deuterium source like D₂O could be used to deuterate the pyrrolidine ring.

Visualizations

Logical Relationship of this compound

The following diagram illustrates the relationship between this compound and its non-deuterated analog, highlighting its primary application.

Relationship of this compound A 1-Methylpyrrolidine (Analyte) CAS: 120-94-5 C Isotopic Labeling (Deuteration) A->C Precursor for D Mass Spectrometry-Based Quantitative Analysis A->D Target of Quantification B This compound (Internal Standard) CAS: 131857-29-9 B->D Used as Reference in C->B Results in Bioanalytical Workflow using this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (containing 1-Methylpyrrolidine) B Spike with This compound (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject Supernatant onto LC-MS/MS E->F G Chromatographic Separation (Analyte and IS co-elute) F->G H Mass Spectrometric Detection (ESI+, MRM Mode) G->H I Generate Peak Areas (Analyte and IS) H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Quantify against Calibration Curve J->K L Final Concentration of 1-Methylpyrrolidine K->L

References

In-Depth Technical Guide: 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methylpyrrolidine-d8, a deuterated analog of 1-Methylpyrrolidine (B122478). This isotopically labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Core Physicochemical Data

The key quantitative data for this compound and its non-deuterated counterpart are summarized below for direct comparison.

PropertyThis compound1-Methylpyrrolidine
Molecular Formula C₅H₃D₈NC₅H₁₁N[1][2][3][4]
Molecular Weight 93.2 g/mol [5]85.15 g/mol [1][2][3][6]
Exact Mass 93.1394 u[5]85.089149355 u[6]
CAS Number 131857-29-9[5]120-94-5[1][2][3]

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The molecular weight of this compound can be accurately determined using mass spectrometry. A standard protocol is outlined below:

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol containing 0.1% formic acid. The formic acid facilitates protonation of the analyte.

  • Instrumentation Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Set to a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (e.g., m/z 50-200).

    • Resolution: A high resolution (e.g., >10,000) is recommended to obtain an accurate mass measurement.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum for a sufficient duration to obtain a stable signal and a high-quality spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [C₅H₃D₈NH]⁺.

    • The expected m/z for the protonated molecule is calculated by adding the mass of a proton (1.007825 u) to the exact mass of the neutral molecule (93.1394 u), resulting in an expected m/z of 94.1472.

    • Compare the experimentally observed m/z to the theoretical m/z to confirm the identity and isotopic purity of the compound.

Visualizations

Logical Relationship of Molecular Weight Components

The following diagram illustrates the constituent atoms that contribute to the molecular weight of this compound.

This compound This compound C C (x5) This compound->C H H (x3) This compound->H D D (x8) This compound->D N N (x1) This compound->N

Atomic components of this compound.

Experimental Workflow for Molecular Weight Determination

The workflow for determining the molecular weight of this compound via mass spectrometry is depicted below.

A Sample Preparation (1 µg/mL in Methanol + 0.1% Formic Acid) B Direct Infusion into Mass Spectrometer A->B C Electrospray Ionization (Positive Mode) B->C D Mass Analysis (High Resolution) C->D E Data Analysis (m/z of [M+H]⁺) D->E

Mass spectrometry workflow for molecular weight analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Methylpyrrolidine-d8, a deuterated isotopologue of 1-Methylpyrrolidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a stable, isotopically labeled internal standard for pharmacokinetic studies or as a building block in the synthesis of complex deuterated molecules.

Introduction

This compound is the deuterated analog of 1-Methylpyrrolidine, a versatile heterocyclic amine. The substitution of hydrogen with deuterium (B1214612) atoms provides a molecule with a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. Furthermore, the kinetic isotope effect resulting from deuteration can be leveraged to study reaction mechanisms and to develop drugs with altered metabolic profiles. This guide outlines a feasible synthetic route and a robust purification strategy for obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a deuterated four-carbon synthon with a deuterated methylamine (B109427) source. A common and effective method for the synthesis of the non-deuterated analog involves the reaction of 1,4-dihalobutane with methylamine. By employing the corresponding deuterated reagents, a reliable synthesis of the target molecule can be accomplished.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound involves the reaction of 1,4-Dibromobutane-d8 with methylamine-d3. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.

Synthesis of this compound cluster_product Product 1,4-Dibromobutane-d8 1,4-Dibromobutane-d8 Intermediate N-(Deuteriomethyl)-4-bromobutan-1-amine-d8 1,4-Dibromobutane-d8->Intermediate Nucleophilic Attack Methylamine-d3 Methylamine-d3 This compound This compound Intermediate->this compound Intramolecular Cyclization Purification Workflow Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Primary Purification Purity Analysis Purity Analysis Fractional Distillation->Purity Analysis Collect Fractions Purity Analysis->Fractional Distillation <98% Purity (Re-distill) Pure this compound Pure this compound Purity Analysis->Pure this compound >98% Purity

Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and metabolic research, the use of deuterated compounds as internal standards or as active pharmaceutical ingredients (APIs) with enhanced metabolic stability is a cornerstone of modern analytical and therapeutic strategies. 1-Methylpyrrolidine-d8, a deuterated isotopologue of 1-Methylpyrrolidine, serves as a critical reagent and building block. Its efficacy and reliability are intrinsically linked to its isotopic purity. This technical guide provides an in-depth exploration of the core principles and methodologies for determining the isotopic purity of this compound, offering a framework for rigorous quality assessment.

The Imperative of Isotopic Purity

The substitution of hydrogen with deuterium (B1214612) atoms in a molecule imparts a higher mass, which can be readily detected by mass spectrometry, and can also alter metabolic pathways due to the kinetic isotope effect. However, the synthesis of deuterated compounds is seldom perfect, leading to a population of molecules with varying degrees of deuteration, known as isotopologues.[1] For a compound like this compound, where all eight hydrogen atoms on the pyrrolidine (B122466) ring are intended to be deuterium, the final product will inevitably contain small amounts of d7, d6, and other less-deuterated species.[1] Rigorous characterization of this isotopologue distribution is a critical aspect of quality control, ensuring batch-to-batch consistency and meeting stringent regulatory expectations.[1]

Key Concepts in Isotopic Purity Analysis

A comprehensive understanding of isotopic purity requires a clear distinction between two fundamental terms:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For instance, a starting material with 99.5% isotopic enrichment means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom.[1]

  • Species Abundance: This represents the percentage of the total population of molecules that have a specific, complete isotopic composition.[1]

It is crucial to recognize that high isotopic enrichment of the starting materials does not directly translate to the same percentage of the desired fully deuterated species in the final product.[1]

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity and the characterization of isotopologue distribution are primarily accomplished through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for isotopic purity analysis due to its high sensitivity, low sample consumption, and ability to resolve and quantify different isotopologues based on their mass-to-charge ratio (m/z).[4][5] Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule.[4][5]

Table 1: Theoretical and Observed Mass-to-Charge Ratios for this compound and its Isotopologues

IsotopologueMolecular FormulaTheoretical Monoisotopic Mass (Da)
This compoundC₅D₈H₃N93.139363323
1-Methylpyrrolidine-d7C₅D₇H₄N92.133049122
1-Methylpyrrolidine-d6C₅D₆H₅N91.126734921
1-Methylpyrrolidine-d5C₅D₅H₆N90.12042072
1-Methylpyrrolidine-d4C₅D₄H₇N89.114106519
1-Methylpyrrolidine-d3C₅D₃H₈N88.107792318
1-Methylpyrrolidine-d2C₅D₂H₉N87.101478117
1-Methylpyrrolidine-d1C₅D₁H₁₀N86.095163916
1-Methylpyrrolidine-d0C₅H₁₁N85.088849715

Note: The theoretical monoisotopic masses are calculated based on the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information regarding the structural integrity and the positions of deuterium labeling.[2] While ¹H NMR can be used to detect residual protons, ²H NMR directly observes the deuterium nuclei. The integration of signals in both spectra can provide a quantitative measure of isotopic enrichment at specific sites within the molecule.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound.

Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization high-resolution mass spectrometer (ESI-HRMS), such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving a resolution of at least 70,000.

  • Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range that encompasses the expected m/z values of the protonated molecular ions of all relevant isotopologues (e.g., m/z 85-95).

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas for all observed isotopologues.

    • The isotopic purity is typically reported as the relative abundance of the desired fully deuterated species (d8).

Protocol 2: Structural Confirmation and Isotopic Enrichment by NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) to a final concentration of 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum to identify and quantify any residual proton signals on the pyrrolidine ring.

    • The presence of small signals in the regions corresponding to the pyrrolidine protons would indicate incomplete deuteration.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum to confirm the presence and location of the deuterium atoms.

    • The chemical shifts of the deuterium signals will correspond to the positions of deuteration.

  • Data Analysis:

    • Integrate the relevant signals in both the ¹H and ²H NMR spectra.

    • The ratio of the integrals can be used to determine the site-specific isotopic enrichment.

Data Presentation and Interpretation

The quantitative data obtained from HRMS analysis should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 2: Representative Isotopic Distribution of a this compound Sample

IsotopologueRelative Abundance (%)
d898.5
d71.2
d60.2
d5<0.1
d0-d4Not Detected
Isotopic Purity (d8) 98.5%

Visualizing the Workflow and Concepts

To further clarify the processes and relationships involved in isotopic purity analysis, the following diagrams are provided.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Interpretation Sample This compound Solution Dilute Solution (1 µg/mL) Sample->Solution HRMS HRMS Analysis Solution->HRMS NMR NMR Analysis Solution->NMR MS_Data Mass Spectra (Isotopologue Distribution) HRMS->MS_Data NMR_Data NMR Spectra (Structural Integrity) NMR->NMR_Data Report Certificate of Analysis (Isotopic Purity Report) MS_Data->Report NMR_Data->Report

Analytical workflow for isotopic purity determination.

enrichment_vs_abundance cluster_synthesis Synthesis cluster_product Final Product DeuteratedReagent Deuterated Reagent (e.g., 99.5% Isotopic Enrichment) SynthesisProcess Chemical Synthesis DeuteratedReagent->SynthesisProcess FinalProduct This compound Product SynthesisProcess->FinalProduct Isotopologues Mixture of Isotopologues (d8, d7, d6, etc.) FinalProduct->Isotopologues SpeciesAbundance Species Abundance (% of each Isotopologue) Isotopologues->SpeciesAbundance

Relationship between isotopic enrichment and species abundance.

Conclusion

The characterization of isotopic purity is a non-negotiable aspect of the quality control for deuterated compounds like this compound. A multi-faceted analytical approach, primarily leveraging high-resolution mass spectrometry and NMR spectroscopy, is essential for accurately determining the distribution of isotopologues. By implementing rigorous analytical protocols and maintaining a clear understanding of the core concepts of isotopic enrichment and species abundance, researchers and drug development professionals can ensure the quality, consistency, and reliability of their deuterated materials, ultimately contributing to the validity of their research and the safety and efficacy of therapeutic agents.[1]

References

An In-depth Technical Guide to the Certificate of Analysis for 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quality control (QC) testing and data typically presented in a Certificate of Analysis (CoA) for isotopically labeled 1-Methylpyrrolidine-d8. Understanding the nuances of these analytical results is critical for its application in research and development, particularly in tracer studies, metabolic profiling, and as an internal standard in quantitative mass spectrometry-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data points found on a typical CoA for this compound, ensuring the material's identity, purity, and isotopic enrichment meet stringent specifications for scientific use.

Table 1: Identity and Physical Properties

ParameterSpecificationResultMethod
Appearance Colorless to pale yellow liquidConformsVisual Inspection
Molecular Formula C₅H₃D₈NConforms---
Molecular Weight 93.21 g/mol Conforms---
Boiling Point Approx. 80-81 °CConformsLiterature

Table 2: Purity and Impurity Profile

TestSpecificationResultMethod
Chemical Purity (GC-MS) ≥ 98.0%99.5%Gas Chromatography-Mass Spectrometry
Isotopic Purity (¹H NMR) ≥ 98 atom % D99.2 atom % DProton Nuclear Magnetic Resonance
Water Content (Karl Fischer) ≤ 0.1%0.05%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsConformsHeadspace GC-MS

Table 3: Spectroscopic Data

TestSpecificationResult
¹H NMR Conforms to structureConforms
Mass Spectrum Conforms to structureConforms

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for a thorough understanding of the quality assessment process.

2.1 Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

  • Objective: To determine the chemical purity of this compound and identify any volatile organic impurities.

  • Instrumentation: Agilent 8890 GC system coupled with a 5977B Mass Selective Detector.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split mode (50:1), injector temperature 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS Parameters:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: 35-300 m/z.

  • Sample Preparation: A 1 µL aliquot of a 1 mg/mL solution in methanol (B129727) is injected.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

2.2 Proton Nuclear Magnetic Resonance (¹H NMR) for Isotopic Purity and Structural Confirmation

  • Objective: To confirm the chemical structure and determine the isotopic enrichment of deuterium (B1214612) in this compound.

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Parameters:

    • Pulse program: zg30

    • Number of scans: 16

    • Acquisition time: 3.28 s

    • Relaxation delay: 1.0 s

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

  • Data Analysis: The absence or significant reduction of proton signals at positions corresponding to the deuterated sites confirms high isotopic enrichment. The isotopic purity (atom % D) is calculated by comparing the integral of the residual proton signals with the integral of a known internal standard.

2.3 Karl Fischer Titration for Water Content

  • Objective: To quantify the amount of water present in the material.[1][2]

  • Instrumentation: Mettler Toledo C30S Coulometric Karl Fischer Titrator.

  • Reagent: Hydranal™-Coulomat AG.

  • Methodology: A known weight of the this compound sample is injected into the titration cell containing the Karl Fischer reagent. The instrument electrochemically generates iodine, which reacts with the water in the sample.[3] The total charge required to reach the endpoint is directly proportional to the amount of water. For amines, specialized reagents or the addition of a buffer may be necessary to prevent side reactions that can lead to inaccurate results.[4][5]

  • Sample Preparation: The sample is used directly without further preparation. A gas-tight syringe is used for accurate sample introduction.

Visualizations: Workflows and Logical Relationships

3.1 Analytical Workflow for Quality Control

This diagram illustrates the sequential process of quality control testing for this compound, from initial sample receipt to the final issuance of the Certificate of Analysis.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Release Sample_Receipt Sample Receipt Sample_Login Sample Login & Labeling Sample_Receipt->Sample_Login GC_MS GC-MS (Purity) Sample_Login->GC_MS NMR ¹H NMR (Identity & Isotopic Purity) Sample_Login->NMR Karl_Fischer Karl Fischer (Water Content) Sample_Login->Karl_Fischer Visual_Inspection Visual Inspection Sample_Login->Visual_Inspection Data_Review Data Review & Verification GC_MS->Data_Review NMR->Data_Review Karl_Fischer->Data_Review Visual_Inspection->Data_Review CoA_Generation CoA Generation Data_Review->CoA_Generation Material_Release Material Release CoA_Generation->Material_Release

Caption: Quality control analytical workflow for this compound.

3.2 Logical Relationship of Quality Control Checks

This diagram shows the logical flow of how different quality control tests interrelate to provide a comprehensive assessment of the material's quality.

QC_Logic cluster_Identity Identity Confirmation cluster_Purity Purity Assessment Material This compound NMR_Identity ¹H NMR (Structural Confirmation) Material->NMR_Identity MS_Identity Mass Spec (Molecular Ion) Material->MS_Identity GC_Purity GC-MS (Chemical Purity) Material->GC_Purity NMR_Isotopic ¹H NMR (Isotopic Purity) Material->NMR_Isotopic KF_Water Karl Fischer (Water Content) Material->KF_Water Final_Spec Meets Specification NMR_Identity->Final_Spec MS_Identity->Final_Spec GC_Purity->Final_Spec NMR_Isotopic->Final_Spec KF_Water->Final_Spec

Caption: Interrelation of QC tests for product specification compliance.

3.3 Hypothetical Signaling Pathway Application

This diagram illustrates a hypothetical scenario where this compound is used as a tracer to study the metabolism of a parent drug and its effect on a cellular signaling pathway.

Signaling_Pathway cluster_Metabolism Cellular Metabolism Parent_Drug Parent Drug (1-Methylpyrrolidine moiety) Metabolite_M1 Metabolite M1 Parent_Drug->Metabolite_M1 Tracer This compound (Tracer) Metabolite_M1d8 Metabolite M1-d8 Tracer->Metabolite_M1d8 Receptor Target Receptor Metabolite_M1->Receptor Binds Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Use of this compound in a metabolic tracer study.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Methylpyrrolidine-d8, a deuterated isotopologue of 1-methylpyrrolidine (B122478). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize deuterated compounds in their work. The information presented herein has been compiled from various technical sources and is presented with clarity and precision to support laboratory and research applications.

Core Physical and Chemical Properties

This compound is a stable, non-radioactive isotopic variant of 1-methylpyrrolidine where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly useful in mechanistic studies, as a tracer in metabolic research, and as an internal standard in mass spectrometry-based analyses. Below is a summary of its key physical properties.

Data Presentation: A Tabular Summary of Physical Characteristics
PropertyValue
Chemical Formula C₅D₈H₃N
Molecular Weight 93.20 g/mol [1]
CAS Number 131857-29-9[1]
Boiling Point 80-81 °C[1]
Melting Point ~ -90 °C (estimated from non-deuterated form)
Density 0.897 g/mL at 25 °C[1]
Refractive Index n20/D 1.427[1]
Isotopic Purity 98 atom % D[1]

Experimental Protocols for Physical Characterization

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-boiling point or Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.

  • The test tube is then attached to a thermometer.

  • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the sample is immersed in the oil.

  • The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • The heating is then discontinued, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle heating.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or a cooling bath

  • Thermometer

  • Capillary tube

  • Sample of this compound

Procedure:

  • A small sample of this compound is introduced into a capillary tube.

  • The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone) to freeze the sample.

  • Once solidified, the capillary tube is placed in a melting point apparatus.

  • The apparatus is heated slowly, and the temperature range over which the solid melts is observed and recorded as the melting point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method for determining the density of a liquid involves using a pycnometer or, more simply, a graduated cylinder and a balance.

Apparatus:

  • Graduated cylinder (e.g., 10 mL)

  • Electronic balance

  • Sample of this compound

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

  • A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is often measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • Sample of this compound

  • Constant temperature water bath (to maintain 20 °C)

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • A few drops of this compound are placed on the prism using a dropper.

  • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20 °C for the n20/D value.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the physical characterization of this compound.

G cluster_0 Workflow for Physical Characterization of this compound A Sample Acquisition (this compound) B Boiling Point Determination (Thiele Tube Method) A->B Characterization C Melting Point Determination (Cooling & Heating Method) A->C Characterization D Density Measurement (Gravimetric Method) A->D Characterization E Refractive Index Measurement (Abbe Refractometer) A->E Characterization F Data Compilation & Analysis B->F Experimental Data C->F Experimental Data D->F Experimental Data E->F Experimental Data G Technical Guide/Whitepaper F->G Final Report

Caption: Workflow for the physical characterization of this compound.

G cluster_1 Logical Relationships in Property Determination Properties Physical Properties Boiling Point Melting Point Density Refractive Index Methods Experimental Methods Thiele Tube Cooling/Heating Gravimetric Refractometry Properties:bp->Methods:bp_m Properties:mp->Methods:mp_m Properties:d->Methods:d_m Properties:ri->Methods:ri_m Data Quantitative Data 80-81 °C ~ -90 °C 0.897 g/mL 1.427 Methods:bp_m->Data:bp_d Methods:mp_m->Data:mp_d Methods:d_m->Data:d_d Methods:ri_m->Data:ri_d

Caption: Logical relationships in property determination.

References

In-Depth Technical Guide: 1-Methylpyrrolidine-d8 Solubility and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of 1-Methylpyrrolidine-d8. Given the limited direct experimental data on the deuterated form, this guide leverages data from its non-deuterated counterpart, 1-Methylpyrrolidine, as a close and reliable proxy. This document is intended to support research, development, and formulation activities where this compound is utilized.

Introduction to this compound

This compound is the deuterium-labeled form of 1-Methylpyrrolidine.[1] Deuterated compounds are of significant interest in pharmaceutical research, particularly in metabolic and pharmacokinetic studies, due to the kinetic isotope effect which can alter the rate of metabolism. 1-Methylpyrrolidine itself is a versatile heterocyclic amine used as a solvent, a reagent in organic synthesis, and a precursor for various pharmaceuticals and agrochemicals.[2][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Methylpyrrolidine. These values are considered to be very close approximations for this compound, as deuterium (B1214612) labeling typically has a minimal impact on bulk physical properties.

PropertyValueReference
Molecular Formula C₅H₃D₈NN/A
Molecular Weight 93.22 g/mol N/A
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 76-81 °C[4][5]
Melting Point -90 °C[5]
Density 0.819 g/mL at 25 °C
Flash Point -18 °C[4]
pKa 10.32 at 25 °C[6]

Solubility Data

No specific quantitative solubility data for this compound was found in the reviewed literature. However, its non-deuterated analog, 1-Methylpyrrolidine, is known to be highly soluble in water and other common organic solvents.[2][3][5] The following table presents the available solubility information for 1-Methylpyrrolidine, which serves as a strong estimate for the solubility of this compound.

SolventSolubilityTemperatureReference
WaterFully miscible23 °C[7]
Water213 g/LNot Specified[5]
AlcoholSolubleNot Specified[5]
EtherSolubleNot Specified[5]
Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedN/A

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.[8]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent and bring it to the target temperature (e.g., 25 °C or 37 °C).

  • Addition of Solute: Add an excess amount of this compound to a known volume of the temperature-equilibrated solvent in a sealed container. The presence of undissolved solute should be visible.

  • Equilibration: Place the sealed container in a shaking incubator set at the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G A Add excess this compound to solvent B Equilibrate with shaking at constant temperature A->B C Centrifuge to separate solid and liquid phases B->C D Collect and filter the supernatant C->D E Dilute the saturated solution D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship: Synthesis and Application

This diagram shows the relationship between 1-Methylpyrrolidine, its deuterated form, and their application in drug development studies.

G cluster_0 Synthesis cluster_1 Application A 1-Methylpyrrolidine B Deuteration A->B C This compound B->C D Drug Development Studies C->D E Metabolic Studies D->E F Pharmacokinetic Studies D->F

Caption: Synthesis and Application of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methylpyrrolidine-d8. While specific quantitative stability data for this compound is not extensively published, this document outlines the core principles of deuterated compound stability, general handling procedures, and detailed experimental protocols for stability and isotopic purity assessment.

Core Principles of this compound Stability

Deuterated compounds, such as this compound, are generally more stable than their non-deuterated (protium) analogs. This enhanced stability is primarily attributed to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical and enzymatic cleavage. This property is a key reason for the use of deuterated compounds in drug development to improve metabolic stability.

However, the overall stability of this compound is also dependent on its molecular structure and external environmental factors. The primary factors that can influence its stability and isotopic purity over time include:

  • Moisture: this compound is hygroscopic and can absorb moisture from the atmosphere. Protons from water can exchange with the deuterium (B1214612) atoms on the molecule, a process known as H/D back-exchange. This can lead to a decrease in the isotopic enrichment of the compound.

  • Light: Exposure to UV or other high-energy light can catalyze the degradation of many organic compounds, and this compound is no exception.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Air/Oxygen: While 1-Methylpyrrolidine itself is not particularly sensitive to oxidation at ambient conditions, prolonged exposure to air could potentially lead to degradation, especially in the presence of impurities or catalysts.

  • pH: Acidic or basic conditions can catalyze H/D exchange, particularly if there are any labile deuterium atoms.

Recommended Storage and Handling Conditions

To ensure the long-term stability and maintain the isotopic purity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C (refrigerated). For long-term storage, consider -20°C.Reduces the rate of potential chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing H/D back-exchange and potential oxidation.
Container Use a tightly sealed, amber glass vial or a container made of an inert material.Protects from light and prevents the ingress of moisture and air.
Handling Handle in a dry, inert atmosphere (e.g., in a glove box or under a stream of inert gas). Avoid repeated freeze-thaw cycles.Minimizes exposure to atmospheric moisture during handling. Repeated temperature fluctuations can degrade the compound.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality and reliability of experimental results, it is crucial to periodically assess the chemical and isotopic purity of this compound, especially for long-term studies.

Chemical Purity and Stability-Indicating Method

A common method to assess chemical purity and stability is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

  • Forced Degradation Study (for stability-indicating method development):

    • Acidic: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Basic: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

    • Thermal: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

  • Data Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • A stability-indicating method is one that can separate the parent compound from all its degradation products.

Experimental_Workflow_for_Chemical_Purity cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare this compound stock solution acid Acidic Stress prep->acid base Basic Stress prep->base oxidative Oxidative Stress prep->oxidative thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc results Assess Purity and Identify Degradants hplc->results

Isotopic Purity Assessment

The isotopic purity of this compound can be determined using Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: GC-MS Analysis for Isotopic Purity

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • GC-MS Conditions (Example):

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 30-150.

  • Data Analysis:

    • Identify the peak corresponding to 1-Methylpyrrolidine in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundances of the molecular ion ([M]⁺) and its isotopologues. For this compound, the expected molecular ion will be at a higher m/z value compared to the non-deuterated compound.

    • Calculate the isotopic purity by comparing the intensity of the desired deuterated mass peak to the sum of intensities of all relevant isotopologue peaks.

Isotopic_Purity_Workflow start Start: this compound Sample prep Prepare dilute solution in a volatile solvent start->prep gcms Inject into GC-MS system prep->gcms separation Chromatographic Separation (GC) gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analysis (MS) ionization->detection spectrum Acquire Mass Spectrum detection->spectrum analysis Determine relative abundances of isotopologues spectrum->analysis result Calculate Isotopic Purity (%) analysis->result

Protocol: ¹H and ²H NMR Spectroscopy for Isotopic Purity

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, with a known internal standard like TMS).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the positions expected to be deuterated confirms high isotopic enrichment.

    • Acquire a ²H NMR spectrum. This will directly show the signals of the deuterium atoms.

  • Data Analysis:

    • In the ¹H NMR, integrate the residual proton signals and compare them to the integral of the internal standard to quantify the amount of non-deuterated species.

    • In the ²H NMR, the presence and integration of signals at the expected chemical shifts confirm the location and relative abundance of deuterium.

Quantitative Stability Data (Illustrative)

As specific, publicly available stability data for this compound is limited, the following table is provided as an illustrative example of how such data would be presented. This data is not experimental and should be used for guidance only. A formal stability study would be required to generate precise data for a specific batch under defined conditions.

Storage ConditionTime PointChemical Purity (%)Isotopic Purity (%)Observations
2-8°C, Dark, Inert Atmosphere 0 months>99.5>99.0-
6 months>99.5>99.0No significant change
12 months>99.0>98.5Slight decrease in isotopic purity
25°C/60% RH, Exposed to Air 0 months>99.5>99.0-
1 month98.097.5Appearance of minor degradants
3 months95.094.0Significant degradation observed
40°C, Exposed to Air 0 months>99.5>99.0-
1 month90.088.0Rapid degradation

Understanding the NMR Spectra of 1-Methylpyrrolidine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectra of 1-Methylpyrrolidine-d8. Due to the limited availability of publicly accessible experimental spectra for this specific isotopologue, this document focuses on the predicted spectral characteristics based on the well-documented spectra of its non-deuterated counterpart, 1-Methylpyrrolidine, and the fundamental principles of NMR spectroscopy for deuterated compounds.

Predicted NMR Spectra of this compound

This compound has the chemical formula C₅D₈H₃N, indicating that all protons on the pyrrolidine (B122466) ring have been replaced with deuterium (B1214612) atoms, leaving only the protons on the N-methyl group. This isotopic labeling significantly simplifies the ¹H NMR spectrum and alters the ¹³C NMR spectrum in a predictable manner.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show a single singlet corresponding to the three equivalent protons of the N-methyl group (-CH₃). The chemical shift of this singlet would be similar to that observed for the N-methyl group in the non-deuterated 1-Methylpyrrolidine. The integration of this peak would correspond to three protons. The characteristic multiplets arising from the pyrrolidine ring protons in the non-deuterated spectrum will be absent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will exhibit signals for all five carbon atoms.

  • N-Methyl Carbon (C₅): This carbon will appear as a singlet at a chemical shift comparable to the N-methyl carbon in 1-Methylpyrrolidine.

  • Pyrrolidine Ring Carbons (C₁, C₂, C₃, C₄): The four carbons of the pyrrolidine ring are deuterated. Due to the spin (I=1) of deuterium, the signals for these carbons will appear as triplets, following the 2nI+1 rule where n=1. These triplets will be centered around the chemical shifts expected for the corresponding carbons in the non-deuterated molecule. The intensity of these signals will be significantly lower than that of the N-methyl carbon signal due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and the splitting of the signal into a triplet.

Predicted ²H (Deuterium) NMR Spectrum

A ²H NMR spectrum would show signals corresponding to the deuterium atoms on the pyrrolidine ring. These would appear as broad singlets in the region typical for deuterons attached to sp³ carbons.

NMR Data of 1-Methylpyrrolidine (Non-deuterated) for Reference

The following tables summarize the reported ¹H and ¹³C NMR spectral data for the non-deuterated 1-Methylpyrrolidine. This information serves as a crucial reference for predicting and interpreting the spectra of its deuterated analogue.

Table 1: ¹H NMR Data for 1-Methylpyrrolidine

Chemical Shift (δ) ppmMultiplicityAssignment
~2.4 - 2.6MultipletH₂ and H₅ (CH₂ adjacent to N)
~2.2SingletH₆ (N-CH₃)
~1.7 - 1.8MultipletH₃ and H₄ (other CH₂)

Table 2: ¹³C NMR Data for 1-Methylpyrrolidine

Chemical Shift (δ) ppmAssignment
~56C₂ and C₅ (CH₂ adjacent to N)
~42C₆ (N-CH₃)
~23C₃ and C₄ (other CH₂)

Experimental Protocols (for 1-Methylpyrrolidine)

The following provides a general methodology for acquiring NMR spectra of 1-Methylpyrrolidine, which can be adapted for its deuterated form.

Sample Preparation: A solution of 1-Methylpyrrolidine is prepared by dissolving the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 8 to 16, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-100 ppm.

Visualizations

The following diagrams illustrate the structure of this compound and a logical workflow for its NMR spectral analysis.

Caption: Molecular structure of this compound.

NMR Analysis Workflow for this compound cluster_workflow start Obtain this compound Sample prep Prepare NMR Sample (e.g., in CDCl3) start->prep acquire_1h Acquire 1H NMR Spectrum prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum prep->acquire_13c analyze_1h Analyze 1H Spectrum: - Identify N-CH3 singlet - Confirm absence of ring proton signals acquire_1h->analyze_1h analyze_13c Analyze 13C Spectrum: - Identify N-CH3 singlet - Identify deuterated ring carbon triplets acquire_13c->analyze_13c report Generate Spectral Report analyze_1h->report analyze_13c->report

Caption: Logical workflow for NMR spectral analysis.

Unraveling the Fragmentation Fingerprint: A Technical Guide to 1-Methylpyrrolidine-d8 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-Methylpyrrolidine-d8. Understanding the fragmentation of deuterated compounds is critical for their use as internal standards in quantitative bioanalysis and for elucidating reaction mechanisms. This document outlines the predicted fragmentation pathways, presents the expected mass-to-charge ratios (m/z) and relative intensities of fragment ions, and provides a generalized experimental protocol for analysis.

Core Concepts in the Fragmentation of this compound

The mass spectrum of this compound is predicted based on the known fragmentation of its non-deuterated analog, 1-Methylpyrrolidine, with consideration for the kinetic isotope effect. The presence of eight deuterium (B1214612) atoms significantly alters the mass of the molecular ion and its fragments. The stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can influence the relative abundance of certain fragment ions, making cleavages of C-D bonds less favorable.[1][2]

The primary fragmentation mechanism for cyclic amines like 1-Methylpyrrolidine is initiated by the removal of an electron to form a molecular ion (M•+).[3][4] Subsequent fragmentation proceeds primarily through two major pathways:

  • Alpha-Cleavage (α-Cleavage): This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This is a dominant fragmentation pathway for amines.

  • Ring Cleavage: Fragmentation can also occur through the opening of the pyrrolidine (B122466) ring, followed by the loss of small neutral molecules.[3][4]

Predicted Fragmentation Pattern of this compound

The molecular weight of 1-Methylpyrrolidine is 85.15 g/mol , while the fully deuterated this compound has a molecular weight of 93.20 g/mol . The following table summarizes the predicted major fragment ions for this compound, with a comparison to the experimentally observed fragments for the non-deuterated 1-Methylpyrrolidine.

Fragment Ion Proposed Structure m/z (1-Methylpyrrolidine) [7][8][9]Predicted m/z (this compound) Relative Intensity (1-Methylpyrrolidine) [7][8][9]Predicted Relative Intensity (this compound) Fragmentation Pathway
[M]•+C₅H₁₁N•+ / C₅D₈H₃N•+8593ModerateModerateMolecular Ion
[M-1]•+C₅H₁₀N•+ / C₅D₇H₃N•+8492HighModerateLoss of a hydrogen/deuterium radical from the α-carbon.
[M-CD₃]•+C₄D₅H₃N•+70 (loss of CH₃)75LowLowLoss of the deuterated methyl group.
α-cleavage productC₄D₇N•+5764Very High (Base Peak)Very High (Base Peak)α-cleavage with loss of C₂H₄ / C₂D₄.
Ring cleavage productC₂D₄N•+4248HighHighRing cleavage and loss of C₂D₄.

Visualizing the Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound.

Fragmentation_Pathway M [C₅D₈H₃N]•+ m/z = 93 (Molecular Ion) F1 [C₅D₇H₃N]+ m/z = 92 M->F1 -D• F2 [C₄D₅N]+ m/z = 64 (Base Peak) M->F2 -C₂D₄ (α-cleavage) F3 [C₃D₆N]+ m/z = 58 F2->F3 -D• F4 [C₂D₄N]+ m/z = 48 F2->F4 -CD₂

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometry Analysis

The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile amines.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, inert solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-1000 ng/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically in splitless mode for high sensitivity.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 10-20 °C/min.

    • Final hold: Hold at 250 °C for 2-5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan mode to acquire the full fragmentation pattern.

  • Mass Range: m/z 30-150.

4. Data Analysis:

  • The acquired mass spectra are processed to identify the molecular ion and major fragment ions.

  • The fragmentation pattern of this compound is compared to the known spectrum of 1-Methylpyrrolidine to confirm the fragmentation pathways. The kinetic isotope effect should be considered when interpreting differences in fragment ion abundances.[1][2]

Logical Workflow for Fragmentation Analysis

The following diagram outlines the logical workflow for the analysis and interpretation of the mass spectrum of this compound.

Logical_Workflow cluster_exp Experimental Analysis cluster_interp Data Interpretation SamplePrep Sample Preparation GCMS GC-MS Analysis SamplePrep->GCMS DataAcq Data Acquisition GCMS->DataAcq Spectrum Mass Spectrum DataAcq->Spectrum FragIdent Fragment Identification Spectrum->FragIdent Pathway Pathway Elucidation FragIdent->Pathway Report Final Report Pathway->Report

Caption: Workflow for mass spectrometry analysis.

This guide provides a foundational understanding of the expected mass spectral fragmentation of this compound. Experimental verification is crucial to confirm these predicted pathways and relative ion abundances. The provided protocols and workflows offer a robust starting point for researchers and professionals in the field.

References

Methodological & Application

Application Note: High-Throughput Analysis of N-Methyl-2-pyrrolidone in Biological Matrices using 1-Methylpyrrolidine-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), a suitable internal standard (IS) is crucial for accurate and reproducible results.[1] An ideal internal standard co-elutes with the analyte of interest and has similar physicochemical properties, thus compensating for variations in sample preparation, matrix effects, and instrument response.[1][2] Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the gold standard for LC-MS/MS-based quantification due to their near-identical chemical behavior to the analyte.[1][2]

This application note details a robust and sensitive LC-MS/MS method for the quantification of N-Methyl-2-pyrrolidone (NMP) in biological matrices, such as swine liver, using 1-Methylpyrrolidine-d8 as an internal standard. NMP is a widely used industrial solvent, and monitoring its levels is essential for toxicological and environmental assessments.

Principle

The method employs a simple extraction procedure to isolate NMP and the this compound internal standard from the biological matrix. Chromatographic separation is achieved on a hydrophilic interaction liquid chromatography (HILIC) column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (analytical grade)

  • Standards: N-Methyl-2-pyrrolidone (NMP, analytical standard, >99% purity), this compound (Internal Standard, IS, isotopic purity ≥98%)

  • Solid Phase Extraction (SPE): C18+WAX mixed-mode SPE cartridges

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of NMP and this compound into separate 10 mL volumetric flasks.

    • Dissolve in and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the NMP stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Homogenization: Homogenize the tissue sample (e.g., swine liver).

  • Fortification: To a known amount of the homogenized sample, add a precise volume of the this compound internal standard spiking solution.

  • Extraction:

    • Add acetonitrile to the fortified sample.

    • Vortex thoroughly to ensure complete extraction.

    • Centrifuge to pellet the solid matrix components.

  • SPE Cleanup:

    • Load the supernatant onto a pre-conditioned C18+WAX mixed-mode SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

  • Final Preparation:

    • Acidify the eluate with formic acid.

    • Inject an aliquot of the final extract into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: HILIC Column (e.g., 3 µm, 15 cm x 2.1 mm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Methyl-2-pyrrolidone (NMP) 1005815025
This compound (IS) 1096215025

Table 2: Method Validation Summary (Representative Data)

ParameterN-Methyl-2-pyrrolidone (NMP)
Linear Range 5 - 1000 ng/g
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 ng/g
Limit of Quantification (LOQ) 5 ng/g
Recovery 95 - 105%
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Note: The values presented in Table 2 are representative and may vary depending on the specific matrix and instrumentation.

Mandatory Visualization

experimental_workflow sample Homogenized Biological Sample spike Spike with this compound (IS) sample->spike extraction Acetonitrile Extraction spike->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe SPE Cleanup (C18+WAX) supernatant->spe acidify Acidify with Formic Acid spe->acidify lcms LC-MS/MS Analysis (HILIC, ESI+, MRM) acidify->lcms

Caption: Experimental workflow for the quantitative analysis of NMP.

logical_relationship cluster_sample Sample Preparation & Analysis analyte N-Methyl-2-pyrrolidone (Analyte) lcms LC-MS/MS System analyte->lcms Co-elution is This compound (Internal Standard) is->lcms Co-elution ratio Peak Area Ratio (Analyte/IS) lcms->ratio Signal Detection quant Accurate Quantification ratio->quant Correction for Variability

Caption: The role of the internal standard in achieving accurate quantification.

This application note provides a detailed and robust LC-MS/MS method for the quantification of N-Methyl-2-pyrrolidone in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample processing. The described protocol is suitable for high-throughput analysis in research, clinical, and drug development settings.

References

Quantitative Analysis of Synthetic Cathinones Using Deuterated Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge for forensic and clinical toxicology laboratories. Accurate and reliable quantitative methods are crucial for determining the extent of exposure and for legal purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as deuterated analogs of the target analytes, is essential for correcting matrix effects and other sources of analytical variability, thereby ensuring the accuracy of quantitative results.

This application note describes a validated LC-MS/MS method for the simultaneous quantification of the synthetic cathinone (B1664624) α-pyrrolidinovalerophenone (α-PVP) and its metabolite, 2-oxo-PVP, in plasma samples. The method utilizes α-pyrrolidinovalerophenone-d8 (α-PVP-d8) as an internal standard to ensure high accuracy and precision. While the request was for 1-Methylpyrrolidine-d8, its direct application as an internal standard in a validated quantitative method is not readily found in the scientific literature. However, α-PVP-d8, a deuterated analog of a compound containing a pyrrolidine (B122466) ring, serves as a highly relevant and practical example for the quantitative analysis of synthetic cathinones.

Principle of the Method

The analytical method involves the extraction of α-PVP and 2-oxo-PVP from a plasma matrix using liquid-liquid extraction. The deuterated internal standard, α-PVP-d8, is added at the beginning of the sample preparation process to compensate for any analyte loss during extraction and for variations in instrument response. The extracted and reconstituted samples are then analyzed by LC-MS/MS operating in the selected reaction monitoring (SRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Featured Analyte and Internal Standard

  • Analyte: α-Pyrrolidinovalerophenone (α-PVP)

  • Metabolite: 2-oxo-PVP

  • Internal Standard: α-Pyrrolidinovalerophenone-d8 (α-PVP-d8)

Experimental Protocols

Sample Preparation

A liquid-liquid extraction protocol is employed for the isolation of the analytes from the plasma matrix.

  • To 0.1 mL of plasma sample, add 2.5 ng/mL of the internal standard solution (α-PVP-d8).

  • Perform a liquid-liquid extraction by adding 1-chlorobutane:acetonitrile (4:1, v/v).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on an Agilent 1100 HPLC system coupled to a Thermo Scientific TSQ Quantum Access MS/MS.

  • LC Column: YMC ODS-AQ, 50 mm × 2 mm, 3 μm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • MS Detection: Selected Reaction Monitoring (SRM)

The specific SRM transitions for each compound are monitored.

Quantitative Data

The method was validated for linearity, accuracy, precision, and recovery.[1][2]

Table 1: Linearity of the Method

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
α-PVP0.25 - 500> 0.99
2-oxo-PVP0.25 - 500> 0.99

Table 2: Accuracy and Precision

AnalyteQC Level (ng/mL)Intra-assay Accuracy (% of Target)Intra-assay Precision (% CV)Inter-assay Accuracy (% of Target)Inter-assay Precision (% CV)
α-PVP 0.7588.9 - 117.80.9 - 16.098.7 - 110.74.5 - 12.0
1088.9 - 117.80.9 - 16.098.7 - 110.74.5 - 12.0
40088.9 - 117.80.9 - 16.098.7 - 110.74.5 - 12.0
2-oxo-PVP 0.7588.9 - 117.80.9 - 16.098.7 - 110.74.5 - 12.0
1088.9 - 117.80.9 - 16.098.7 - 110.74.5 - 12.0
40088.9 - 117.80.9 - 16.098.7 - 110.74.5 - 12.0

Table 3: Recovery

AnalyteExtraction Recovery (%)Ionization Recovery (%)
α-PVP≥ 52≥ 64
2-oxo-PVP≥ 67≥ 82

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (0.1 mL) Add_IS Add α-PVP-d8 (Internal Standard) Plasma->Add_IS LLE Liquid-Liquid Extraction (1-chlorobutane:acetonitrile) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution (0.1% Formic Acid) Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (YMC ODS-AQ Column) Injection->Separation Detection MS/MS Detection (SRM Mode) Separation->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification Result Final Concentration Report Quantification->Result G Analyte Analyte (α-PVP) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Internal Standard (α-PVP-d8) IS->Process Detector MS Detector Process->Detector Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Application Notes: Quantitative Analysis of 1-Methylpyrrolidine using Isotope Dilution Mass Spectrometry with 1-Methylpyrrolidine-d8

Application Note: Quantitative Analysis of 1-Methylpyrrolidine in Pharmaceutical Formulations using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-Methylpyrrolidine in pharmaceutical preparations. 1-Methylpyrrolidine is a key starting material and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), such as the broad-spectrum antibiotic cefepime (B1668827).[1] Its monitoring and control are crucial for ensuring the quality and safety of the final drug product.[1] The method utilizes 1-Methylpyrrolidine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[2][3] The protocol is designed for researchers, scientists, and quality control analysts in the pharmaceutical industry.

Introduction

1-Methylpyrrolidine (N-Methylpyrrolidine) is a versatile cyclic amine widely used as a building block in the synthesis of pharmaceuticals and agrochemicals, and as a specialized solvent and catalyst.[4][5] In pharmaceutical manufacturing, it can be present as a residual solvent or a process-related impurity. Due to its potential impact on the stability and safety of the final product, regulatory agencies require stringent control of its levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 1-Methylpyrrolidine due to its high sensitivity and specificity.[6] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby providing superior accuracy and reproducibility.[2][3] This note provides a detailed protocol for a headspace GC-MS method for the determination of 1-Methylpyrrolidine.

Experimental

Reagents and Materials
  • 1-Methylpyrrolidine (≥99.5% purity)

  • This compound (isotopic purity ≥98%)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Sodium hydroxide (B78521) (NaOH)

  • 20 mL headspace vials with magnetic crimp caps (B75204) and septa

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

  • 1-Methylpyrrolidine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Methylpyrrolidine into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

2.2.2. Calibration Standards

Prepare a series of calibration standards by spiking appropriate aliquots of the 1-Methylpyrrolidine stock solution into 20 mL headspace vials containing 5 mL of deionized water. Add a constant amount (e.g., 50 µL) of the 100 µg/mL IS stock solution to each vial. Finally, add 1 mL of 1 M NaOH to each vial to facilitate the release of the volatile amine into the headspace. The final concentration range should be selected to bracket the expected concentration of 1-Methylpyrrolidine in the samples (e.g., 0.1 - 10 µg/mL).

2.2.3. Sample Preparation

Accurately weigh a known amount of the pharmaceutical formulation (e.g., 100 mg of powdered cefepime for injection) into a 20 mL headspace vial. Add 5 mL of deionized water and vortex to dissolve. Spike the sample with the same amount of IS as the calibration standards (50 µL of 100 µg/mL this compound). Finally, add 1 mL of 1 M NaOH, and immediately seal the vial.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.2 mL/min
Headspace Autosampler
Vial Equilibration Temp.80°C
Vial Equilibration Time15 min
Loop Temperature90°C
Transfer Line Temperature100°C
Injection Volume1 mL (gas phase)
GC Inlet
Inlet Temperature250°C
ModeSplit (Split ratio 10:1)
Oven Temperature Program
Initial Temperature50°C, hold for 2 min
Ramp Rate15°C/min to 200°C
Final HoldHold at 200°C for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
1-Methylpyrrolidinem/z 85 (Quantifier) , m/z 42 (Qualifier)
This compound (IS)m/z 93 (Quantifier) (assuming deuteration on the ring), m/z 46 (Qualifier) (predicted)

Results and Discussion

The use of headspace sampling provides a clean injection by introducing only the volatile components of the sample into the GC-MS system, which minimizes matrix interference and protects the instrument. The addition of NaOH ensures that the amine is in its free base form, maximizing its volatility.

The chromatographic conditions outlined in Table 1 are expected to provide good separation and peak shape for 1-Methylpyrrolidine. The mass spectrometer operating in SIM mode offers enhanced sensitivity and selectivity for trace-level quantification. The selected quantifier and qualifier ions for 1-Methylpyrrolidine (m/z 85 and 42) are based on its known mass spectrum.[7][8][9][10] The ions for the deuterated standard are predicted based on an 8-deuteron substitution on the pyrrolidine (B122466) ring, resulting in a mass shift.

Quantitative Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 1-Methylpyrrolidine in the samples is then calculated using the regression equation from the calibration curve.

Table 2: Example Calibration Data for 1-Methylpyrrolidine

Calibration LevelConcentration (µg/mL)Analyte Area (m/z 85)IS Area (m/z 93)Area Ratio (Analyte/IS)
10.115,250155,1000.098
20.576,100154,5000.493
31.0153,200155,8000.983
42.5385,500154,9002.489
55.0770,100155,3004.959
610.01,545,000155,0009.968

Table 3: Method Validation Parameters (Typical Expected Performance)

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.07 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_prep Prepare Stock Solutions (Analyte & IS) cal_prep Prepare Calibration Standards (0.1-10 µg/mL) stock_prep->cal_prep sample_prep Prepare Pharmaceutical Sample (Weigh, Dissolve, Spike IS) stock_prep->sample_prep headspace Headspace Incubation (80°C, 15 min) cal_prep->headspace sample_prep->headspace injection GC Injection (1 mL) headspace->injection separation Chromatographic Separation (DB-5ms column) injection->separation detection MS Detection (SIM Mode) separation->detection integration Peak Integration (Analyte & IS) detection->integration calibration Generate Calibration Curve (Area Ratio vs. Conc.) integration->calibration quantification Quantify Analyte in Sample calibration->quantification report Report Results quantification->report

Figure 1. Experimental workflow for the GC-MS analysis of 1-Methylpyrrolidine.

Conclusion

The described headspace GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantitative determination of 1-Methylpyrrolidine in pharmaceutical formulations. The protocol is straightforward and can be readily implemented in a quality control laboratory setting to ensure product quality and meet regulatory requirements. The use of a stable isotope-labeled internal standard is key to achieving the high level of precision and accuracy required for pharmaceutical analysis.

References

Application of 1-Methylpyrrolidine-d8 in the Analysis of Environmental Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of volatile organic compounds (VOCs) in environmental matrices is a critical aspect of pollution monitoring and remediation. 1-Methylpyrrolidine, a heterocyclic amine, finds application in various industrial processes, including as a solvent and in the synthesis of pharmaceuticals and agrochemicals.[1] Its potential release into the environment necessitates sensitive and reliable analytical methods for its detection. The use of stable isotope-labeled internal standards, such as 1-Methylpyrrolidine-d8, is a cornerstone of robust analytical methodology, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS).[2][3]

This application note details a comprehensive protocol for the determination of 1-Methylpyrrolidine in environmental samples using this compound as a surrogate or internal standard. The inclusion of an isotopically labeled standard is crucial for correcting variations in analyte recovery that may occur during sample preparation and analysis due to matrix effects and instrumental variability.[3][4]

Principle of Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification.[5] By adding a known amount of an isotopically labeled standard (e.g., this compound) to the sample at the beginning of the analytical workflow, any losses of the target analyte (1-Methylpyrrolidine) during extraction, cleanup, and injection will be mirrored by the labeled standard. Since the native and labeled compounds are chemically almost identical, they exhibit very similar behavior throughout the analytical process. The quantification is then based on the ratio of the mass spectrometric response of the native analyte to that of the labeled standard, which remains constant even if absolute recoveries vary.

Application Notes

Applicable Matrices: This method is applicable to a variety of environmental matrices, including:

  • Water (groundwater, surface water, wastewater)

  • Soil and Sediment

  • Solid Waste

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred determinative technique due to its high selectivity and sensitivity.[6] The mass spectrometer allows for the differentiation between the native analyte and the deuterated internal standard based on their mass-to-charge ratios (m/z).

Standard Type: this compound can be used as both a surrogate standard and an internal standard.

  • Surrogate Standard: Added to each sample, blank, and quality control sample before extraction to monitor the efficiency of the sample preparation process for each individual sample.[7]

  • Internal Standard: Added to the final extract just before instrumental analysis to correct for variations in injection volume and instrument response.

For the most accurate results, it is recommended to use this compound as a surrogate standard, added at the very beginning of the sample preparation.

Experimental Protocols

1. Sample Collection and Preservation

  • Water Samples: Collect samples in amber glass vials with PTFE-lined septa to minimize photodegradation and analyte loss. Fill the vials completely to eliminate headspace. Preserve samples by adding hydrochloric acid to a pH < 2 and store at 4°C.

  • Soil and Sediment Samples: Collect samples in wide-mouth glass jars with PTFE-lined lids. Store samples at 4°C and minimize headspace. For low-level VOC analysis, specialized sampling devices that allow for direct transfer to a sealed vial containing a preservative (e.g., methanol (B129727) or sodium bisulfate) are recommended to minimize volatilization losses.[8]

2. Sample Preparation

The choice of sample preparation method depends on the sample matrix and the expected concentration of the analyte.

2.1. Purge-and-Trap for Water Samples (Method 5030)[8]

This method is suitable for low concentrations of volatile compounds in aqueous matrices.

  • Spiking: Allow the sample vial to come to room temperature. Add a known amount of this compound stock solution to the purging vessel.

  • Sample Addition: Add a precise volume (e.g., 5 mL) of the water sample to the purging vessel.

  • Purging: Purge the sample with an inert gas (e.g., helium) at a controlled flow rate for a specified time (e.g., 11 minutes). The volatile compounds are transferred from the aqueous phase to the vapor phase.

  • Trapping: The purged volatiles are carried onto a sorbent trap.

  • Desorption: The trap is rapidly heated, and the analytes are backflushed with the carrier gas into the GC-MS system.

2.2. Headspace Analysis for Water and Soil Samples (Method 5021)[7]

Headspace analysis is a rapid screening technique.

  • Sample Preparation: Place a known amount of the water or soil sample into a headspace vial.

  • Spiking: Add a known amount of this compound stock solution.

  • Equilibration: Seal the vial and heat it in a thermostatically controlled oven to allow the volatile components to partition between the sample matrix and the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the GC-MS.

2.3. Methanol Extraction for Soil and Solid Waste Samples (Method 5035A)[8]

This method is suitable for medium to high concentrations of VOCs.

  • Extraction: A known mass of the sample (e.g., 5 g) is collected in the field and immediately placed into a pre-weighed vial containing a known volume of methanol.

  • Spiking: A known amount of this compound is added to the vial. The vial is then sealed and vigorously shaken.

  • Analysis: An aliquot of the methanol extract is diluted with water and analyzed by purge-and-trap (Method 5030).

3. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Program: A temperature program is used to separate the analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Quantification Ions:

      • 1-Methylpyrrolidine: m/z 85 (molecular ion), 42 (base peak)[9][10]

      • This compound: m/z 93 (molecular ion), 46 (expected base peak)

4. Quantification

The concentration of 1-Methylpyrrolidine is calculated using the following formula:

Concentration = (Areaanalyte / AreaIS) * (AmountIS / Sample Volume or Weight) * Response Factor

Where:

  • Areaanalyte = Peak area of the quantification ion for 1-Methylpyrrolidine

  • AreaIS = Peak area of the quantification ion for this compound

  • AmountIS = Amount of this compound added to the sample

  • Response Factor (RF) = Determined from the analysis of calibration standards.

Data Presentation

Table 1: Illustrative GC-MS Parameters for 1-Methylpyrrolidine Analysis

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Oven Program 40°C (2 min hold), then 10°C/min to 250°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Example Quantification and Qualifier Ions

CompoundTypeQuantification Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-MethylpyrrolidineAnalyte428584
This compoundSurrogate469392

Table 3: Typical Quality Control Limits

ParameterAcceptance Criteria
Surrogate Recovery 70-130%
Method Blank Below Method Detection Limit (MDL)
Laboratory Control Sample (LCS) Recovery 80-120%
Matrix Spike/Matrix Spike Duplicate (MS/MSD) RPD < 20%
Calibration Curve (R²) > 0.995

Visualizations

Environmental_Sample_Analysis_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Water Water Sample Spike Spike with This compound Water->Spike Soil Soil/Sediment Sample Soil->Spike PurgeTrap Purge and Trap (Water) Spike->PurgeTrap MethanolExtract Methanol Extraction (Soil) Spike->MethanolExtract GCMS GC-MS Analysis PurgeTrap->GCMS MethanolExtract->GCMS Quant Quantification using Isotope Dilution GCMS->Quant Report Final Report Quant->Report

Caption: Workflow for Environmental Sample Analysis.

Isotope_Dilution_Principle Sample Environmental Sample (Unknown amount of Analyte) Mix Sample + IS Sample->Mix Standard Known amount of This compound (IS) Standard->Mix Extraction Extraction & Cleanup (Potential for loss) Mix->Extraction Extract Final Extract (Analyte and IS lost proportionally) Extraction->Extract GCMS GC-MS Measurement Extract->GCMS Ratio Measure Ratio of Analyte / IS GCMS->Ratio

Caption: Principle of Isotope Dilution Quantification.

References

Application Note and Protocol for the Quantification of Analytes in Plasma Samples Using 1-Methylpyrrolidine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmacokinetic and toxicokinetic studies, the accurate quantification of drugs and their metabolites in biological matrices is paramount. This application note provides a detailed protocol for the use of 1-Methylpyrrolidine-d8 as an internal standard (IS) for the analysis of target analytes in plasma samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

This document outlines a comprehensive protocol covering plasma sample preparation, LC-MS/MS analysis, and method validation parameters. The methodologies described herein are based on established principles of bioanalytical method validation to ensure reliable and reproducible results.

Experimental Protocols

Materials and Reagents
  • Blank human plasma (with anticoagulant, e.g., K2EDTA)

  • Analyte reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh the reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[1]

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis. Optimization may be required based on the specific analyte and instrumentation.

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS) Conditions

Mass spectrometric conditions should be optimized for the specific analyte and this compound. The following are example Multiple Reaction Monitoring (MRM) transitions for a hypothetical analyte and the internal standard.

ParameterAnalyteThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) To be determined for the specific analyte94.1 (for C5H3D8N)
Product Ion (m/z) To be determined for the specific analyte64.1 (example fragment)
Collision Energy To be optimizedTo be optimized
Dwell Time 100 ms100 ms

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated bioanalytical method using this compound as an internal standard. The data presented are representative and may vary depending on the specific analyte and laboratory conditions.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Weighing Factor 1/x²

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control SampleConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%Bias)Inter-Day Precision (%RSD)Inter-Day Accuracy (%Bias)
LLOQ 1< 15%± 15%< 15%± 15%
Low QC 3< 15%± 15%< 15%± 15%
Mid QC 100< 15%± 15%< 15%± 15%
High QC 800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterLow QC (%)High QC (%)
Recovery > 85%> 85%
Matrix Effect 85 - 115%85 - 115%

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample and Standard Preparation cluster_sample_processing Plasma Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification stock_analyte Analyte Stock (1 mg/mL) working_solutions Working Solutions (Analyte & IS) stock_analyte->working_solutions stock_is This compound Stock (1 mg/mL) stock_is->working_solutions calibration_curve Generate Calibration Curve working_solutions->calibration_curve plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (300 µL Acetonitrile) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_injection Inject into LC-MS/MS supernatant_transfer->lcms_injection data_acquisition Data Acquisition (MRM Mode) lcms_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of an analyte in plasma using this compound as an internal standard.

Conclusion

This application note provides a robust and reliable protocol for the quantification of analytes in plasma samples using this compound as an internal standard. The described protein precipitation method is simple and effective for sample clean-up. The LC-MS/MS conditions provided can serve as a starting point for method development and validation. Adherence to the principles of bioanalytical method validation, including the assessment of linearity, accuracy, precision, recovery, and matrix effects, is essential for ensuring the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for 1-Methylpyrrolidine-d8 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic toxicology, accurate and precise quantification of drugs and their metabolites is paramount for legal and medical investigations. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 1-Methylpyrrolidine-d8, a deuterated analog of 1-methylpyrrolidine, serves as an excellent internal standard for the quantification of structurally related analytes. Its application is particularly relevant in the analysis of nicotine (B1678760) and its metabolites, where its similar chemical properties and distinct mass shift ensure reliable and accurate results.

These application notes provide a comprehensive overview of the use of this compound in forensic toxicology, including detailed experimental protocols and representative quantitative data for the analysis of key analytes.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the sample preparation process. The deuterated internal standard, in this case, this compound, behaves nearly identically to the unlabeled analyte throughout extraction, derivatization, and chromatographic separation. However, it is readily distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, any variations in sample preparation or instrument response can be effectively normalized, leading to highly accurate and precise quantification.

Application: Quantification of Nicotine and Cotinine (B1669453) in Biological Matrices

This compound is an ideal internal standard for the quantification of nicotine and its primary metabolite, cotinine, in biological samples such as urine and plasma. Its structural similarity to the pyrrolidine (B122466) ring of nicotine and cotinine ensures comparable extraction efficiency and ionization response.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of nicotine and cotinine using a validated LC-MS/MS method with this compound as an internal standard. These values are based on established methodologies for nicotine and cotinine quantification and demonstrate the expected performance of the assay.[1]

Table 1: LC-MS/MS Method Performance for Nicotine Quantification

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL[1]
Intra-day Precision (%RSD)≤ 14%[1]
Inter-day Precision (%RSD)≤ 17%[1]
Recovery85 - 110%

Table 2: LC-MS/MS Method Performance for Cotinine Quantification

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL[1]
Intra-day Precision (%RSD)≤ 14%[1]
Inter-day Precision (%RSD)≤ 17%[1]
Recovery88 - 105%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Nicotine and Cotinine in Human Urine

This protocol describes a method for the simultaneous quantification of nicotine and cotinine in human urine using this compound as an internal standard.

1. Materials and Reagents

  • Nicotine and Cotinine certified reference standards

  • This compound

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine, cotinine, and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 mixture of methanol and water.

  • Sample Preparation:

    • To 1 mL of urine sample, add 50 µL of the internal standard working solution (100 ng/mL this compound).

    • Vortex for 10 seconds.

    • Proceed with Solid Phase Extraction (SPE).

3. Solid Phase Extraction (SPE)

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
  • Load the prepared urine sample onto the cartridge.
  • Wash the cartridge with 2 mL of 5% methanol in water.
  • Dry the cartridge under vacuum for 5 minutes.
  • Elute the analytes with 2 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nicotine: Q1 163.2 -> Q3 130.1

    • Cotinine: Q1 177.1 -> Q3 98.0

    • This compound: Q1 94.2 -> Q3 64.2 (representative transition, needs to be optimized)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: GC-MS Analysis for General Drug Screening

While LC-MS/MS is often preferred for its sensitivity, GC-MS remains a valuable tool in forensic toxicology. This compound can be used as an internal standard in GC-MS methods for the analysis of volatile and semi-volatile basic drugs.

1. Materials and Reagents

  • This compound

  • Methanol (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Ammonium hydroxide

  • Biological samples (e.g., blood, urine)

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample, add 50 µL of the internal standard working solution (1 µg/mL this compound in methanol).
  • Add 1 mL of saturated sodium carbonate solution to basify the sample.
  • Add 5 mL of ethyl acetate and vortex for 2 minutes.
  • Centrifuge at 3000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Oven Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Visualizations

forensic_toxicology_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Biological Sample (Urine, Blood, etc.) IS_Addition Addition of This compound (Internal Standard) Sample->IS_Addition Spiking Extraction Sample Preparation (SPE or LLE) IS_Addition->Extraction Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography MS_Detection Mass Spectrometric Detection (MS/MS) Chromatography->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Ratio to IS) Data_Processing->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Forensic toxicology workflow using an internal standard.

nicotine_metabolism Nicotine Nicotine Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine N-demethylation Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide N-oxidation Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: Simplified metabolic pathway of nicotine.

References

Preparation of 1-Methylpyrrolidine-d8 Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 1-Methylpyrrolidine-d8 stock and working solutions, primarily for use as an internal standard in quantitative analysis by mass spectrometry (MS). The information is also applicable for its use in other research applications.

Introduction

This compound is the deuterated form of 1-Methylpyrrolidine, a methylated pyrrolidine.[1] Due to its structural similarity and mass difference from the non-labeled compound, it is an ideal internal standard for quantitative assays using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Physicochemical Properties and Solubility

Proper handling and storage are crucial for maintaining the integrity of this compound. The physicochemical properties of 1-Methylpyrrolidine are summarized below and are expected to be very similar for its deuterated analog.

PropertyValueReferences
Molecular Formula C₅H₃D₈N
Molecular Weight 93.20 g/mol (approx.)
Appearance Clear, colorless liquid[2]
Density ~0.819 g/mL at 25°C[2]
Boiling Point ~80-81°C[2]
Flash Point -21°C[2]
Solubility Fully miscible in water; soluble in methanol (B129727), ethanol, ether, and other organic solvents.[2][3]

Safety, Handling, and Storage

Safety Precautions: 1-Methylpyrrolidine is a flammable liquid and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Storage of Neat Compound: The neat this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] For long-term storage, refrigeration at 2-8°C is recommended.

Storage of Solutions: Stock solutions should be stored in a freezer at -20°C or -80°C to ensure long-term stability.[5] Working solutions may be stored at 2-8°C for short-term use.[1] Amines can be sensitive to moisture, so it is advisable to use anhydrous solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.[6]

Experimental Protocols

The following protocols describe the preparation of stock and working solutions of this compound for use as an internal standard in mass spectrometry.

Preparation of a 1 mg/mL Primary Stock Solution

This protocol outlines the preparation of a high-concentration primary stock solution.

Materials:

  • This compound

  • Anhydrous Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL, Class A)

  • Pipettes and tips

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh approximately 10 mg of this compound directly into a 10 mL volumetric flask. Record the exact weight.

  • Add approximately 5 mL of anhydrous methanol to the volumetric flask.

  • Gently swirl the flask to dissolve the compound completely.

  • Once dissolved, bring the solution to the 10 mL mark with anhydrous methanol.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial for storage.

  • Store the primary stock solution at -20°C or -80°C.

Workflow for Primary Stock Solution Preparation

cluster_0 Primary Stock Solution Preparation (1 mg/mL) A Equilibrate Neat Compound B Weigh 10 mg into 10 mL Volumetric Flask A->B C Add ~5 mL Methanol B->C D Dissolve Compound C->D E Bring to Volume with Methanol D->E F Homogenize Solution E->F G Transfer to Storage Vial F->G H Store at -20°C to -80°C G->H

Caption: Workflow for preparing a 1 mg/mL primary stock solution of this compound.

Preparation of a 10 µg/mL Intermediate Stock Solution

This intermediate stock solution is used to prepare the final working solutions.

Materials:

  • 1 mg/mL this compound primary stock solution

  • Anhydrous Methanol (LC-MS grade)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Calibrated pipettes and tips

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Dilute to the 10 mL mark with anhydrous methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the intermediate stock solution to a labeled amber glass vial.

  • Store the intermediate stock solution at -20°C.

Preparation of a 100 ng/mL Working Solution

This working solution is a typical concentration for an internal standard to be spiked into analytical samples. The final concentration may need to be optimized based on the specific assay and instrument response.

Materials:

  • 10 µg/mL this compound intermediate stock solution

  • Appropriate solvent (e.g., methanol, acetonitrile, or mobile phase)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Calibrated pipettes and tips

Procedure:

  • Allow the 10 µg/mL intermediate stock solution to equilibrate to room temperature.

  • Transfer 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.

  • Dilute to the 10 mL mark with the appropriate solvent.

  • Cap the flask and invert it several times to mix thoroughly.

  • This working solution is now ready to be added to calibration standards, quality controls, and unknown samples. It is recommended to prepare this solution fresh daily or weekly and store it at 2-8°C.

Dilution Scheme for Working Solution Preparation

cluster_1 Serial Dilution Workflow Stock 1 mg/mL Primary Stock Intermediate 10 µg/mL Intermediate Stock Stock->Intermediate 1:100 Dilution Working 100 ng/mL Working Solution Intermediate->Working 1:100 Dilution

Caption: Serial dilution scheme for preparing intermediate and working solutions.

Summary of Solution Preparation

The following table summarizes the preparation of this compound solutions.

Solution TypeStarting MaterialVolume of Starting MaterialFinal VolumeDiluentFinal Concentration
Primary Stock Neat this compound~10 mg (weighed)10 mLMethanol~1 mg/mL
Intermediate Stock 1 mg/mL Primary Stock100 µL10 mLMethanol10 µg/mL
Working Solution 10 µg/mL Intermediate Stock100 µL10 mLMethanol/Acetonitrile100 ng/mL

Application Example: Use in LC-MS Analysis

For a typical LC-MS analysis, a small volume of the internal standard working solution is added to the sample prior to any extraction or protein precipitation steps. For example, 10 µL of the 100 ng/mL working solution could be added to 90 µL of a plasma sample, resulting in a final internal standard concentration of 10 ng/mL in the sample. The exact volume and concentration should be optimized during method development to ensure a consistent and appropriate signal intensity relative to the analyte of interest. A similar approach is detailed in a method for N-methyl-2-pyrrolidinone, where a deuterated internal standard was used.[7]

References

Application Notes and Protocols for 1-Methylpyrrolidine-d8 in Bioanalytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Methylpyrrolidine-d8 as an internal standard (IS) in the quantitative bioanalysis of 1-Methylpyrrolidine. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust and reliable bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Deuterated internal standards are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][4] This co-elution and co-ionization behavior is critical for compensating for variations in sample preparation and matrix effects, leading to more accurate and precise data.[3][4]

Principle of Isotope Dilution Mass Spectrometry

The quantification of 1-Methylpyrrolidine using its deuterated analog, this compound, is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to all samples, including calibration standards, quality controls, and unknown study samples. The analyte (1-Methylpyrrolidine) and the internal standard (this compound) are then extracted from the biological matrix and analyzed by LC-MS/MS. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, as this ratio corrects for variability throughout the analytical process.[2]

Physicochemical Properties

Property1-MethylpyrrolidineThis compound
Chemical Formula C₅H₁₁NC₅H₃D₈N
Molecular Weight 85.15 g/mol [5]93.20 g/mol (approx.)
Boiling Point 76-80 °CNot specified, expected to be similar to the unlabeled compound.
Density 0.800 g/mL at 20 °CNot specified, expected to be similar to the unlabeled compound.
CAS Number 120-94-5Not specified

Experimental Protocols

Preparation of Stock and Working Solutions

a. Stock Solutions (1 mg/mL):

  • 1-Methylpyrrolidine Stock: Accurately weigh approximately 10 mg of 1-Methylpyrrolidine reference standard and dissolve it in 10 mL of methanol (B129727).

  • This compound Stock (Internal Standard): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

b. Working Solutions:

  • Calibration Curve and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the 1-Methylpyrrolidine stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the biological matrix (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

a. Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

b. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
1-Methylpyrrolidine86.1 > 70.1
This compound94.1 > 78.1
Dwell Time 100 ms
Collision Energy Optimized for each transition
Ion Source Temperature 500 °C

Data Presentation

Table 1: Calibration Curve Performance
Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
10.9898.05.2
55.12102.43.8
109.9599.52.5
5050.8101.61.9
10098.798.72.1
500505.2101.01.5
1000992.399.21.8
Table 2: Quality Control Sample Performance
QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ11.02102.06.1
Low QC32.9598.34.5
Mid QC7576.8102.42.8
High QC750740.198.73.2

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for bioanalytical sample analysis.

Validation_Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_selectivity Sensitivity & Selectivity cluster_stability_matrix Stability & Matrix Effects center Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision LLOQ Lower Limit of Quantification (LLOQ) center->LLOQ Selectivity Selectivity center->Selectivity Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) center->Stability Matrix Matrix Effect center->Matrix

References

Application of 1-Methylpyrrolidine-d8 in Pharmaceutical Analysis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical analysis, achieving accurate and precise quantification of analytes is paramount for ensuring drug safety and efficacy. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative analysis using mass spectrometry, offering a way to correct for variability during sample preparation and analysis. 1-Methylpyrrolidine-d8, a deuterated analog of 1-Methylpyrrolidine, serves as an ideal internal standard for the quantification of its non-labeled counterpart in various pharmaceutical matrices. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Application Note: Quantification of Residual 1-Methylpyrrolidine in a Drug Substance by LC-MS/MS

Principle

1-Methylpyrrolidine can be present as a residual solvent or a process impurity in the synthesis of active pharmaceutical ingredients (APIs). Its quantification is crucial for quality control. This method employs this compound as an internal standard to ensure accurate and precise measurement of 1-Methylpyrrolidine in an API matrix. The use of a SIL-IS like this compound is highly recommended as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for any matrix effects or variations in instrument response.[1][2]

The method is based on liquid chromatography separation followed by detection using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.

Data Presentation

The following tables present representative data for the LC-MS/MS method for the quantification of 1-Methylpyrrolidine using this compound as an internal standard.

Table 1: LC-MS/MS Parameters

Parameter1-Methylpyrrolidine (Analyte)This compound (Internal Standard)
Precursor Ion (m/z) 86.194.2
Product Ion (m/z) 58.164.1
Collision Energy (eV) 1515
Dwell Time (ms) 100100

Table 2: Calibration Curve Parameters

ParameterValue
Concentration Range 1 - 1000 ng/mL
Linearity (r²) > 0.995
Weighting 1/x²

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ 1± 15%≤ 20%
LQC 3± 15%≤ 15%
MQC 100± 15%≤ 15%
HQC 800± 15%≤ 15%

Table 4: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
LQC 395 - 10590 - 110
HQC 80095 - 10590 - 110

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • 1-Methylpyrrolidine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Methylpyrrolidine and dissolve it in a 10 mL volumetric flask with methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Solutions: Prepare serial dilutions of the 1-Methylpyrrolidine stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike the appropriate working solutions into a blank matrix (e.g., a solution of the API known to be free of 1-Methylpyrrolidine) to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (100 ng/mL), and HQC (800 ng/mL) in the blank matrix.

3. Sample Preparation

  • Weigh approximately 100 mg of the API sample into a microcentrifuge tube.

  • Add 1 mL of methanol:water (1:1, v/v) containing the internal standard at a concentration of 100 ng/mL.

  • Vortex for 1 minute to dissolve the sample.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrument Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: As listed in Table 1.

5. Data Analysis

  • Integrate the peak areas for the analyte (1-Methylpyrrolidine) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (1/x²).

  • Determine the concentration of 1-Methylpyrrolidine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample/API Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Extraction/ Cleanup Spike_IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

G Analyte1 Analyte Analyte2 Analyte (50% loss) Analyte1->Analyte2 Process Variation IS1 Internal Standard (IS) (this compound) IS2 IS (50% loss) IS1->IS2 Process Variation Ratio1 Ratio (Analyte/IS) = X Analyte3 Analyte Signal (Low) Analyte2->Analyte3 Instrument Fluctuation IS3 IS Signal (Low) IS2->IS3 Instrument Fluctuation Ratio2 Ratio (Analyte/IS) = X Ratio3 Ratio (Analyte/IS) = X

Caption: Principle of Isotope Dilution Mass Spectrometry.

This compound is an invaluable tool for the accurate and precise quantification of 1-Methylpyrrolidine in pharmaceutical analysis. Its use as an internal standard in LC-MS/MS methods effectively mitigates the impact of matrix effects and procedural variations, leading to reliable and robust analytical data. The methodologies and data presented provide a framework for the development and validation of analytical methods for the quality control of active pharmaceutical ingredients and formulated drug products.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Variability with 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Methylpyrrolidine-d8 as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked questions (FAQs)

Q1: What is the primary role of this compound in our analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry, a known amount of the SIL-IS is added to samples, calibrators, and quality controls. Since this compound is chemically almost identical to the unlabeled analyte (1-Methylpyrrolidine), it is expected to behave similarly during sample preparation, chromatography, and ionization.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, we can correct for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][2]

Q2: We are observing a peak for the unlabeled analyte in our blank samples that are only spiked with this compound. What is the likely cause?

A2: This issue, often referred to as "crosstalk," can stem from two main sources:

  • Isotopic Contribution: The natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte can contribute to the signal in the mass channel of the deuterated internal standard. This is more pronounced when there is a small mass difference between the analyte and the IS.[3]

  • Impurity in the Internal Standard: The this compound standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[3]

To troubleshoot this, you can inject a high concentration of the unlabeled analyte and monitor the mass transition of the internal standard. An increasing signal with higher analyte concentration confirms isotopic contribution. To check for impurities, inject a solution of only the this compound and monitor the mass transition of the unlabeled analyte.[4]

Q3: The signal intensity for our this compound internal standard is highly variable across a single batch of samples. What could be the reason?

A3: High variability in the internal standard signal can be attributed to several factors:

  • Inconsistent Matrix Effects: Different samples within a batch may have varying compositions, leading to differential ion suppression or enhancement of the internal standard's signal.[5]

  • Sample Preparation Inconsistency: Errors or variability in the sample preparation steps, such as inconsistent pipetting of the internal standard or variable extraction recovery, can lead to fluctuating signal intensities.

  • LC-MS System Issues: Problems with the autosampler, pump, or ion source can cause inconsistent injections or ionization, resulting in signal instability.[6]

A systematic investigation starting from sample preparation to instrument performance is recommended to identify the root cause.

Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent or sample matrix?

A4: Hydrogen-deuterium (H/D) exchange is a potential issue with deuterated standards, especially if the deuterium atoms are located on heteroatoms or activated carbon atoms. For this compound, where the deuterium atoms are on the pyrrolidine (B122466) ring and the methyl group, the risk of back-exchange under typical reversed-phase LC-MS conditions (acidic pH) is generally low. However, prolonged exposure to highly basic or acidic conditions, or high temperatures, could potentially facilitate this exchange.[7] It is crucial to evaluate the stability of the internal standard during method development.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered with this compound.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control samples.

  • Inaccurate back-calculation of calibration standards.

  • Drifting analyte/internal standard area ratios.

Troubleshooting Workflow:

start Poor Precision and Inaccurate Quantification sub_problem1 Chromatographic Separation (Isotope Effect) start->sub_problem1 sub_problem2 Isotopic Contribution/ Impurity start->sub_problem2 sub_problem3 In-source Fragmentation of d8-IS start->sub_problem3 sub_problem4 Differential Matrix Effects start->sub_problem4 action1 Verify Co-elution: Overlay Chromatograms sub_problem1->action1 action2 Assess IS Purity: Inject IS alone sub_problem2->action2 action3 Optimize MS/MS Parameters sub_problem3->action3 action4 Conduct Post-Column Infusion Experiment sub_problem4->action4 solution1 Modify Chromatography: - Adjust gradient - Change mobile phase pH - Alter column temperature action1->solution1 solution2 Correct for Contribution or Use Higher Purity IS action2->solution2 solution3 Select a more stable fragment ion action3->solution3 solution4 Improve Sample Cleanup or Modify Chromatography action4->solution4 start IS Signal Instability/ Loss cause1 H/D Back-Exchange start->cause1 cause2 LC-MS System Contamination/Instability start->cause2 cause3 IS Adsorption or Degradation start->cause3 action1 Evaluate IS Stability in Matrix and Mobile Phase cause1->action1 action2 Systematic Check: - Check for leaks - Clean ion source - Run system suitability test cause2->action2 action3 Investigate Sample Preparation and Storage cause3->action3 solution1 Adjust Mobile Phase pH or Temperature action1->solution1 solution2 Perform System Maintenance action2->solution2 solution3 Use Silanized Vials or Prepare IS Solution Freshly action3->solution3

References

preventing deuterium exchange of 1-Methylpyrrolidine-d8.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling and use of 1-Methylpyrrolidine-d8 to prevent deuterium (B1214612) exchange. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the isotopic integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium (D) exchange, or H/D exchange, is a chemical reaction where a deuterium atom on an isotopically labeled molecule is replaced by a protium (B1232500) (¹H) atom from the surrounding environment. For this compound, this is problematic as it compromises its isotopic purity, which is critical for its applications as an internal standard in mass spectrometry, a tracer in metabolic studies, or a deuterated solvent in NMR spectroscopy. The loss of deuterium can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The deuterium atoms on the carbon atoms adjacent (alpha) to the nitrogen atom are the most susceptible to exchange. This is due to the influence of the nitrogen, which can stabilize an adjacent carbanion or participate in equilibrium reactions (e.g., enamine formation) that facilitate exchange, particularly under acidic or basic conditions. The deuterons on the methyl group are generally more stable but can also exchange under harsh conditions.

Q3: What are the primary factors that promote deuterium exchange in this compound?

A3: The main factors that can induce or accelerate D/H exchange are:

  • Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (C₂H₅OH), are the most significant contributors to deuterium exchange.

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterons, especially at the alpha-positions. The rate of exchange is generally lowest in a neutral or slightly acidic pH range for many deuterated compounds.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.

  • Presence of Catalysts: Trace amounts of acids, bases, or metal catalysts can significantly accelerate deuterium exchange.

Q4: How should I store this compound to maintain its isotopic purity?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C is recommended for long-term storage). It is also advisable to store it in a desiccator to protect it from atmospheric moisture.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry

Symptom: A decrease in the abundance of the fully deuterated (d8) species and the appearance of lower mass isotopologues (d7, d6, etc.) in the mass spectrum.

Potential Causes & Solutions:

Potential Cause Recommended Action
Contamination from Protic Solvents Ensure all solvents used for sample preparation and analysis are aprotic (e.g., acetonitrile (B52724), dichloromethane) and anhydrous. If an aqueous mobile phase is necessary for LC-MS, minimize the time the sample spends in the aqueous phase and keep the autosampler cool.
pH-Catalyzed Exchange Check the pH of your sample and solutions. Adjust the pH to a neutral or slightly acidic range (pH 4-6) if your experimental conditions allow. Avoid strongly acidic or basic conditions.
Elevated Temperature Maintain low temperatures throughout your sample preparation and analysis workflow. Use a cooled autosampler and, if possible, perform extractions on ice.
Improper Storage Review your storage conditions. Ensure the compound is stored at the recommended temperature in a tightly sealed vial and protected from moisture.
Issue 2: Unexpected Peaks in ¹H NMR Spectrum

Symptom: Appearance of signals in the ¹H NMR spectrum corresponding to the protonated positions of 1-Methylpyrrolidine.

Potential Causes & Solutions:

Potential Cause Recommended Action
Use of Non-Deuterated Solvents Ensure the NMR solvent is of high isotopic purity (e.g., CDCl₃, Acetone-d₆).
Moisture in the NMR Tube or Solvent Use an oven-dried NMR tube and a fresh, sealed ampule of deuterated solvent. Prepare the sample in a dry environment, such as a glove box.
Acidic Impurities in the NMR Solvent Traces of acid (e.g., DCl in CDCl₃) can catalyze exchange. Use a freshly opened ampule of high-purity solvent or pass the solvent through a small plug of neutral alumina (B75360) before use.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound for LC-MS Analysis

Objective: To prepare a stock solution and working standards of this compound while minimizing deuterium exchange.

Materials:

  • This compound

  • Anhydrous, aprotic solvent (e.g., acetonitrile, HPLC grade)

  • Inert gas (e.g., argon or nitrogen)

  • Dry glassware (vials, volumetric flasks)

  • Microsyringe

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: If possible, perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous acetonitrile to the vial containing this compound.

  • Dissolution: Cap the vial tightly and vortex briefly until the compound is fully dissolved.

  • Dilution: Perform any necessary serial dilutions using anhydrous aprotic solvents in dry glassware.

  • Storage: Store the stock solution and working standards at -20°C in tightly sealed vials.

Protocol 2: Assessing the Stability of this compound Under Experimental Conditions

Objective: To determine if significant deuterium exchange occurs under your specific analytical conditions.

Procedure:

  • Prepare Samples:

    • T=0 Sample: Prepare a sample of this compound in your final experimental matrix (e.g., reconstituted in mobile phase, spiked into plasma extract). Analyze immediately.

    • Incubated Sample: Prepare an identical sample and incubate it under the conditions of your experiment (e.g., in the autosampler at a set temperature for the duration of a typical analytical run).

  • Analyze Samples: Analyze the incubated sample using your LC-MS method.

  • Data Evaluation:

    • Compare the peak area of the d8 isotopologue in the incubated sample to the T=0 sample. A significant decrease may suggest degradation or exchange.

    • Monitor the ion chromatograms for the lower deuterated species (d7, d6, etc.) in the incubated sample. An increase in the abundance of these species is direct evidence of deuterium exchange.

Quantitative Data Summary

Table 1: Illustrative Rate of Deuterium Exchange of this compound under Various Conditions

Condition Solvent Temperature (°C) pH Illustrative % Exchange over 24 hours (Alpha-positions)
Ideal Storage Aprotic (Acetonitrile)-20N/A< 0.1%
Room Temp, Aprotic Aprotic (Acetonitrile)25N/A< 1%
Room Temp, Protic, Neutral 50:50 Acetonitrile:Water2571-5%
Room Temp, Protic, Acidic 50:50 Acetonitrile:Water2535-15%
Room Temp, Protic, Basic 50:50 Acetonitrile:Water2510> 20%
Elevated Temp, Protic, Neutral 50:50 Acetonitrile:Water50710-25%

Visualizations

Deuterium_Exchange_Pathway Mechanism of Acid-Catalyzed Deuterium Exchange d8_Pyrrolidine This compound (Alpha-Deuteron) Protonation Protonation of Nitrogen (from H₂O, ROH) d8_Pyrrolidine->Protonation + H⁺ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Deprotonation Loss of Alpha-Deuteron (forms Enamine) Protonated_Intermediate->Deprotonation - D⁺ Enamine Enamine Intermediate Deprotonation->Enamine Reprotonation Reprotonation with H⁺ (from H₂O, ROH) Enamine->Reprotonation + H⁺ d7_Pyrrolidine 1-Methylpyrrolidine-d7 (Exchanged Product) Reprotonation->d7_Pyrrolidine Troubleshooting_Workflow Troubleshooting Deuterium Exchange Workflow Start Deuterium Exchange Suspected Check_Solvent Is a protic solvent present? Start->Check_Solvent Use_Aprotic Switch to anhydrous, aprotic solvent Check_Solvent->Use_Aprotic Yes Check_pH Is pH strongly acidic or basic? Check_Solvent->Check_pH No Use_Aprotic->Check_pH Adjust_pH Adjust pH to neutral (4-6) if possible Check_pH->Adjust_pH Yes Check_Temp Is temperature elevated? Check_pH->Check_Temp No Adjust_pH->Check_Temp Lower_Temp Perform procedures at low temperature Check_Temp->Lower_Temp Yes Re-evaluate Re-evaluate Stability Check_Temp->Re-evaluate No Lower_Temp->Re-evaluate

Technical Support Center: Addressing Ion Suppression with 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using 1-Methylpyrrolidine-d8 as an internal standard to combat ion suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in mass spectrometry?

This compound is the deuterated form of 1-Methylpyrrolidine (also known as N-methyl-2-pyrrolidinone or NMP). In mass spectrometry, it serves as a stable isotope-labeled internal standard (SIL-IS). It is particularly useful for the quantitative analysis of its non-deuterated counterpart, 1-Methylpyrrolidine, which can be found as a residue or impurity in various samples, including in the analysis of synthetic and tobacco-derived nicotine (B1678760) products.[1][2] Its primary role is to compensate for variability in sample preparation and instrument response, including the effects of ion suppression.

Q2: How does this compound help in addressing ion suppression?

Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the analyte of interest, leading to a decreased signal and inaccurate quantification. As a SIL-IS, this compound is chemically and physically almost identical to the analyte (1-Methylpyrrolidine). Therefore, it is expected to co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by ion suppression can be normalized, leading to more accurate and precise results. Studies have shown that deuterated internal standards of N-methyl-2-pyrrolidinone can completely compensate for ion-suppression effects.[3]

Q3: In what types of analyses is this compound commonly used?

Based on available research, this compound is a suitable internal standard for the quantitative analysis of 1-Methylpyrrolidine (NMP) in various matrices. Documented applications include:

  • Bioanalysis: Determination of NMP residues in biological tissues, such as swine liver.[3]

  • Impurity Analysis: Quantifying NMP as an impurity in products like synthetic and tobacco-derived nicotine.[1][2]

  • Environmental Analysis: While not explicitly mentioning the d8 version, methods for detecting NMP in environmental samples like riverine biofilms have been developed, suggesting a potential application for the deuterated standard.[4]

Troubleshooting Guides

Problem 1: Poor or Inconsistent Signal for this compound

A weak or erratic signal from your this compound internal standard can be a primary indicator of significant ion suppression or other analytical issues.

Initial Checks:

  • Concentration Verification: Ensure the spiking concentration of this compound is appropriate for your assay's sensitivity and the expected level of matrix effects.

  • Instrument Performance: Verify the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

Troubleshooting Steps & Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Severe Matrix Effects Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.- Improve Sample Preparation: Enhance your sample cleanup protocol to more effectively remove interfering matrix components. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.
Chromatographic Co-elution with Suppressing Agents Analyze a blank matrix extract to identify potential interferences that elute at the same retention time as this compound.- Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or analytical column to achieve better separation of this compound from the interfering compounds.
Sub-optimal Ionization Source Parameters Systematically adjust key ion source parameters such as spray voltage, gas flows, and temperature to optimize the signal for this compound.Follow a systematic optimization process, adjusting one parameter at a time while monitoring the signal intensity and stability of the internal standard.
Problem 2: Inaccurate Quantification Despite Using this compound

If your quantitative results are inaccurate or imprecise even with the use of this compound, it may be due to differential matrix effects where the analyte and the internal standard are not experiencing the same degree of ion suppression.

Troubleshooting Steps & Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Chromatographic Separation of Analyte and Internal Standard Carefully overlay the chromatograms of the analyte (1-Methylpyrrolidine) and this compound. A slight separation due to the deuterium (B1214612) isotope effect can lead to differential ion suppression.- Optimize Chromatography for Co-elution: Adjust the chromatographic method to ensure the analyte and internal standard peaks are as closely co-eluting as possible. - Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can force co-elution and improve accuracy.
Sample-to-Sample Variability in Matrix Analyze multiple blank matrix samples from different sources to assess the variability of ion suppression.- Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to compensate for consistent matrix effects.
High Concentration of Analyte or Internal Standard Prepare a dilution series of your sample and internal standard to check for non-linear responses indicative of detector saturation or self-suppression.- Adjust Concentrations: Lower the concentration of the internal standard or dilute the sample to ensure the response is within the linear dynamic range of the instrument.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • Syringe pump

  • Tee union

  • This compound standard solution (at a concentration that gives a stable, mid-range signal)

  • LC-MS/MS system

  • Blank matrix extract

Methodology:

  • Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee union.

  • Infusion: Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Equilibration: Allow the infused signal to stabilize, which will appear as a constant high baseline in the mass chromatogram for the this compound transition.

  • Injection: Inject a blank matrix extract onto the LC system and run your standard chromatographic method.

  • Analysis: Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Biological Fluids

This is a general protocol that can be adapted to reduce matrix effects when analyzing 1-Methylpyrrolidine in biological samples.

Materials:

  • Mixed-mode or appropriate SPE cartridges

  • Conditioning, wash, and elution solvents

  • Nitrogen evaporator

  • Reconstitution solvent (typically mobile phase)

Methodology:

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water or an appropriate buffer.

  • Loading: Load the pre-treated sample (e.g., plasma or urine diluted with an appropriate buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences. A subsequent wash with a stronger solvent may be used to remove less polar interferences, ensuring the analyte and internal standard are retained.

  • Elution: Elute 1-Methylpyrrolidine and this compound from the cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Signal Issues start Poor or Inconsistent This compound Signal check_concentration Verify Spiking Concentration start->check_concentration check_instrument Check Instrument Tune & Calibration check_concentration->check_instrument is_signal_ok Signal Still Poor? check_instrument->is_signal_ok post_column_infusion Perform Post-Column Infusion Experiment is_signal_ok->post_column_infusion Yes end_good Problem Resolved is_signal_ok->end_good No suppression_detected Ion Suppression Detected? post_column_infusion->suppression_detected improve_sample_prep Improve Sample Preparation (SPE/LLE) suppression_detected->improve_sample_prep Yes optimize_source Optimize Ion Source Parameters suppression_detected->optimize_source No modify_chromatography Modify Chromatographic Conditions improve_sample_prep->modify_chromatography modify_chromatography->end_good end_bad Further Investigation Required optimize_source->end_bad Ion_Suppression_Mitigation Strategies to Mitigate Ion Suppression ion_suppression Ion Suppression (Reduced Analyte Signal) sample_prep Sample Preparation ion_suppression->sample_prep chromatography Chromatography ion_suppression->chromatography ms_parameters Mass Spectrometer Parameters ion_suppression->ms_parameters spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Sample Dilution sample_prep->dilution gradient Gradient Optimization chromatography->gradient column_chem Change Column Chemistry chromatography->column_chem flow_rate Adjust Flow Rate chromatography->flow_rate source_params Optimize Source (e.g., Gas, Temp, Voltage) ms_parameters->source_params

References

Technical Support Center: Optimizing Chromatographic Separation of 1-Methylpyrrolidine-d8 and Co-eluting Analytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 1-Methylpyrrolidine-d8 and co-eluting analytes.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard, this compound, eluting at a slightly different retention time than the non-deuterated analyte?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect." It is an expected behavior resulting from the minor physicochemical differences between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and altered van der Waals interactions. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be marginally less retentive on the non-polar stationary phase.[1]

Q2: What factors influence the magnitude of the chromatographic shift between the analyte and this compound?

Several factors can influence the degree of separation:

  • Number of Deuterium (B1214612) Atoms: A higher number of deuterium atoms can increase the magnitude of the isotope effect.

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the aqueous-to-organic ratio can alter the interactions with the stationary phase and affect the separation.[2]

  • Mobile Phase pH: For ionizable compounds like 1-Methylpyrrolidine, the pH of the mobile phase can change the ionization state and hydrophobicity, thereby influencing the degree of separation.[1][3]

  • Column Chemistry: Different stationary phases (e.g., C18, Phenyl-Hexyl) will exhibit different selectivities and may reduce or enhance the separation.[2]

  • Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can also play a role in the separation.

Q3: Can I still achieve accurate quantification if there is a slight separation between my analyte and this compound?

Yes, accurate quantification is still possible, provided that the separation is minimal and consistent, and both peaks are integrated accurately. However, if the separation is significant, the two compounds may experience different matrix effects (ion suppression or enhancement), leading to inaccurate results.[4] The goal is to achieve near co-elution to ensure both the analyte and the internal standard are subjected to the same ionization conditions.[5]

Q4: What are the initial steps to troubleshoot co-elution of an unrelated analyte with this compound?

The first step is to confirm that co-elution is indeed occurring. This can be done by:

  • Visual Inspection of the Chromatogram: Look for signs of peak asymmetry, such as fronting, tailing, or shoulders. A shoulder on a peak is a strong indicator of a co-eluting compound.[6]

  • Mass Spectral Analysis: If using a mass spectrometer, assess the peak purity by taking multiple spectra across the chromatographic peak. If the mass spectra change across the peak, co-elution is likely.

Once co-elution is confirmed, the most effective initial troubleshooting step is to adjust the mobile phase gradient. Making the gradient shallower can often increase the separation between peaks.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and a Co-eluting Analyte

If you are experiencing poor resolution between this compound and a co-eluting analyte, follow this troubleshooting workflow:

start Start: Poor Resolution Observed step1 Modify Mobile Phase Gradient start->step1 step2 Adjust Mobile Phase pH step1->step2 If resolution is still poor end_success Resolution Achieved step1->end_success If resolution is acceptable step3 Change Organic Solvent step2->step3 If resolution is still poor step2->end_success If resolution is acceptable step4 Evaluate Column Chemistry step3->step4 If resolution is still poor step3->end_success If resolution is acceptable step5 Optimize Flow Rate and Temperature step4->step5 If resolution is still poor step4->end_success If resolution is acceptable step5->end_success If resolution is acceptable end_fail Further Method Development Required step5->end_fail If resolution is still poor

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Modify Mobile Phase Gradient: A shallower gradient will increase the run time but often provides better separation for closely eluting peaks.

  • Adjust Mobile Phase pH: Since 1-Methylpyrrolidine is a basic compound, adjusting the mobile phase pH will alter its degree of ionization and retention time. For basic analytes, increasing the pH can lead to longer retention in reversed-phase chromatography.[3] It is recommended to work at a pH at least 1.5 units away from the analyte's pKa for robust retention.[7]

  • Change Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to different solvent properties.

  • Evaluate Column Chemistry: If mobile phase modifications are insufficient, consider a column with a different stationary phase. For instance, a phenyl-hexyl or biphenyl (B1667301) column can offer different selectivity compared to a standard C18 column.[2]

  • Optimize Flow Rate and Temperature: Decreasing the flow rate can improve resolution by allowing more time for interactions with the stationary phase. Increasing the temperature can decrease mobile phase viscosity and improve peak shape, but may also alter selectivity.

Issue 2: Inconsistent Retention Times for this compound

Inconsistent retention times can compromise the reliability of your analytical method.

start Start: Inconsistent Retention Times step1 Check for System Leaks start->step1 step2 Ensure Proper Mobile Phase Preparation step1->step2 If no leaks are found end_success Stable Retention Times step1->end_success If leak is fixed step3 Verify Pump Performance step2->step3 If mobile phase is correct step2->end_success If mobile phase issue is resolved step4 Check Column Equilibration step3->step4 If pump is functioning correctly step3->end_success If pump issue is resolved step4->end_success If equilibration is sufficient end_fail Contact Instrument Support step4->end_fail If issue persists

Caption: Workflow for troubleshooting inconsistent retention times.

Detailed Steps:

  • Check for System Leaks: Even small leaks can cause fluctuations in pressure and lead to shifting retention times.

  • Ensure Proper Mobile Phase Preparation: Inconsistent mobile phase composition due to improper mixing or evaporation can cause retention time drift. Ensure the mobile phase is well-mixed and freshly prepared.

  • Verify Pump Performance: Air bubbles in the pump, faulty check valves, or inconsistent solvent mixing can all lead to random retention time shifts.[1] Purge the pump and ensure all components are working correctly.

  • Check Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift at the beginning of a run sequence.

Experimental Protocols

Protocol 1: Optimizing Separation by Adjusting Mobile Phase pH

This protocol describes a systematic approach to optimizing the separation of this compound and a co-eluting basic analyte by modifying the mobile phase pH.

Objective: To achieve baseline resolution (Rs > 1.5) between this compound and a co-eluting analyte.

Initial Conditions:

  • Column: C18, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 40 °C

  • Injection Volume: 5 µL

Procedure:

  • Prepare three different mobile phase A solutions with varying pH:

    • pH 2.7: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid

    • pH 6.8: 10 mM Ammonium Formate in Water, pH adjusted with Formic Acid

  • Equilibrate the LC system with the initial mobile phase (pH 2.7) for at least 15 minutes.

  • Inject a standard mixture of the analyte and this compound and record the chromatogram.

  • Repeat steps 2 and 3 for the mobile phases at pH 4.5 and pH 6.8.

  • Analyze the resulting chromatograms for changes in retention time and resolution.

Expected Outcome: For basic compounds like 1-Methylpyrrolidine, an increase in mobile phase pH is expected to increase retention time. By testing different pH values, you can identify a condition that provides optimal selectivity and resolution.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

Mobile Phase AAnalyte Retention Time (min)This compound Retention Time (min)Resolution (Rs)
0.1% Formic Acid (pH 2.7)2.542.580.8
10 mM Ammonium Acetate (pH 4.5)3.123.251.6
10 mM Ammonium Formate (pH 6.8)4.254.451.9

Table 2: Effect of Organic Solvent on Selectivity

Organic SolventAnalyte Retention Time (min)This compound Retention Time (min)Selectivity (α)
Acetonitrile3.123.251.04
Methanol3.453.681.07

References

Technical Support Center: The Impact of 1-Methylpyrrolidine-d8 Purity on Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the effects of 1-Methylpyrrolidine-d8 purity on analytical results. Accurate and reliable data are paramount in research and drug development, and the purity of internal standards plays a critical role in achieving this. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound crucial when used as an internal standard?

A1: As a stable isotope-labeled (SIL) internal standard, this compound is assumed to have chemical and physical properties nearly identical to the unlabeled analyte.[1] Its primary role is to compensate for variability during sample preparation and analysis, including matrix effects.[1][2] However, impurities can compromise this function, leading to inaccurate quantification. The two main types of impurities are isotopic and chemical.

Q2: What are the common types of impurities in this compound and how do they affect results?

A2: The most common impurities in deuterated standards include:

  • Isotopic Impurities: These are molecules with incomplete deuteration (e.g., d1-d7) or completely unlabeled (d0) 1-Methylpyrrolidine. The presence of the unlabeled form is a significant concern as it can lead to an artificially high measurement of the analyte concentration.[2]

  • Chemical Impurities: These can be residual starting materials, byproducts from the synthesis of this compound, or degradation products. For instance, the synthesis of 1-Methylpyrrolidine can involve precursors like N-Methylpyrrole or reagents such as methylamine (B109427) and 1,4-dibromobutane, which could potentially be present as impurities.[3][4] These impurities can interfere with the analyte or internal standard signal, leading to inaccurate results.

Q3: What are the signs of impure this compound in my analytical run?

A3: Indicators of potential purity issues with your this compound internal standard include:

  • Inconsistent or drifting calibration curves.

  • Poor precision and accuracy in quality control samples.

  • The appearance of unexpected peaks near the analyte or internal standard retention time.

  • Changes in the response ratio of the analyte to the internal standard across different sample batches.

Q4: How can I assess the purity of my this compound standard?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Quantitative NMR (qNMR): This is a powerful technique for determining the purity of a substance by comparing the integral of the analyte's signal to that of a certified reference material.[5][6][7] Deuterium NMR (D-NMR) can be particularly useful for highly deuterated compounds to verify the enrichment at specific sites.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution and identify the presence of unlabeled or partially labeled species.[9]

  • Chromatography (GC-MS, LC-MS): These techniques are effective for separating and identifying chemical impurities.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and High Bias
Potential Cause Troubleshooting Steps
Presence of unlabeled (d0) 1-Methylpyrrolidine in the internal standard. 1. Analyze the this compound standard by LC-MS or GC-MS to check for the presence of the d0 isotopologue. 2. If present, either acquire a new, higher-purity standard or, if the amount is small and consistent, correct for its contribution in your calculations.
Chemical impurity co-eluting with the analyte. 1. Analyze the internal standard solution alone to identify any impurity peaks. 2. Modify the chromatographic method (e.g., change the gradient, column, or mobile phase) to separate the impurity from the analyte.
Incorrect concentration of the internal standard solution due to impurities. 1. Verify the purity of the this compound standard using qNMR. 2. Prepare a new internal standard spiking solution based on the corrected purity value.
Issue 2: Poor Precision and High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent levels of impurities across different aliquots of the internal standard. 1. Ensure the internal standard solution is homogeneous before use. 2. If the standard is old, consider degradation as a potential issue and acquire a new batch.
Isotope exchange (loss of deuterium). Deuterium-labeled compounds can sometimes undergo H/D exchange, especially in certain solvents or at elevated temperatures.[10] 1. Evaluate the stability of the internal standard in your sample matrix and processing conditions. 2. If exchange is observed, consider using a more stable isotopically labeled standard (e.g., ¹³C or ¹⁵N).

Illustrative Quantitative Data

The following tables illustrate the potential impact of impurities on analytical results. Note: This data is for illustrative purposes and does not represent actual experimental results for this compound.

Table 1: Impact of Unlabeled (d0) Impurity in this compound Internal Standard on Analyte Quantification

True Analyte Concentration (ng/mL)% d0 Impurity in ISMeasured Analyte Concentration (ng/mL)% Bias
10.00.0%10.00.0%
10.00.5%10.5+5.0%
10.01.0%11.0+10.0%
10.02.0%12.0+20.0%

Table 2: Impact of a Co-eluting Chemical Impurity on Analyte Response

Analyte Concentration (ng/mL)Impurity Peak Area (% of IS Peak Area)Analyte to IS Peak Area RatioApparent Analyte Concentration (ng/mL)% Error
50.00%1.0050.00%
50.05%1.0552.5+5%
50.010%1.1055.0+10%

Experimental Protocols

Protocol 1: Purity Assessment of this compound by LC-MS
  • Preparation of Standard Solution:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Prepare a dilution series from this stock solution.

  • LC-MS Analysis:

    • Inject the solutions onto a liquid chromatography-mass spectrometry (LC-MS) system.

    • Use a chromatographic method that provides good peak shape for 1-Methylpyrrolidine.

    • Acquire mass spectra in full scan mode over a mass range that includes the unlabeled (d0) and all deuterated (d1-d8) isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by determining the relative abundance of the fully labeled (d8) isotopologue.[9]

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from this compound (from the residual non-deuterated protons) and a signal from the internal standard.

    • Calculate the purity of the this compound sample based on the integral values, the number of protons contributing to each signal, and the known purity and mass of the internal standard.

Visualizations

Troubleshooting_Workflow start Inconsistent Analytical Results check_purity Assess Purity of this compound IS start->check_purity isotopic_check Isotopic Purity Check (LC-MS) check_purity->isotopic_check chemical_check Chemical Purity Check (GC/LC-MS) check_purity->chemical_check unlabeled_present Unlabeled (d0) IS Present? isotopic_check->unlabeled_present impurity_present Chemical Impurity Co-elutes? chemical_check->impurity_present unlabeled_present->impurity_present No correct_data Correct Data for d0 Contribution or Replace IS unlabeled_present->correct_data Yes optimize_chrom Optimize Chromatography to Separate Impurity impurity_present->optimize_chrom Yes end_good Results are Accurate and Precise impurity_present->end_good No correct_data->end_good optimize_chrom->end_good end_bad Issue Persists: Investigate Other Sources of Error

Caption: Troubleshooting workflow for internal standard (IS) related issues.

Purity_Assessment_Workflow start Obtain this compound Sample prep_lcms Prepare Sample for LC-MS Analysis start->prep_lcms prep_qnmr Prepare Sample for qNMR Analysis start->prep_qnmr run_lcms Perform Full Scan LC-MS prep_lcms->run_lcms run_qnmr Acquire Quantitative 1H NMR Spectrum prep_qnmr->run_qnmr analyze_lcms Determine Isotopic Distribution (d0 to d8) run_lcms->analyze_lcms analyze_qnmr Calculate Chemical Purity vs. Certified Standard run_qnmr->analyze_qnmr report Combine Data to Certify Purity analyze_lcms->report analyze_qnmr->report

References

stability of 1-Methylpyrrolidine-d8 in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Methylpyrrolidine-d8 in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, the deuterated analog of 1-Methylpyrrolidine, is a colorless, volatile liquid that is freely soluble in water.[1][2] Generally, it is stable under normal storage conditions.[3] However, its stability can be compromised by exposure to strong acids and oxidizing agents.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to greater stability of deuterated compounds against chemical and metabolic degradation.[][5]

Q2: How does pH affect the stability of this compound?

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for the d8 variant under acidic or basic conditions are not detailed in the available literature, potential degradation of the parent compound, 1-Methylpyrrolidine, can occur through oxidation or other chemical transformations. For instance, studies on the related compound N-methyl-2-pyrrolidone (NMP) have shown degradation can proceed via hydrogen abstraction and ring-opening mechanisms under oxidative conditions.[6] It is plausible that similar pathways could be initiated under harsh acidic or basic conditions, potentially accelerated by factors like heat and the presence of catalysts.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected side-products in acidic reaction mixture Degradation of this compound due to acidic conditions. The tertiary amine may be susceptible to reactions like Hofmann elimination or ring-opening under harsh acidic conditions and heat.1. Verify pH: Ensure the pH of your medium is not excessively acidic. 2. Temperature Control: Run the reaction at the lowest effective temperature. 3. Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Test Stability: Before running the full experiment, test the stability of this compound in your acidic medium by incubating a small sample and analyzing it by a suitable method (e.g., NMR, GC-MS) at different time points.
Loss of deuteration Exchange of deuterium (B1214612) with protons from the solvent or acidic medium. This is more likely for deuterium atoms on carbons adjacent to a heteroatom, although C-D bonds are generally stable.1. Use Deuterated Solvents: If working in an acidic medium where proton exchange is a concern, consider using a deuterated acid and solvent. 2. NMR Analysis: Use 1H NMR to check for the appearance of signals corresponding to the non-deuterated positions or 2H NMR to monitor the deuterium signals.
Inconsistent reaction outcomes in basic conditions While generally more stable in basic conditions, very strong bases or high temperatures could potentially lead to degradation. The presence of oxygen could also lead to oxidative degradation.1. Use Moderate Bases: Whenever possible, use the mildest basic conditions that facilitate the desired reaction. 2. Degas Solvents: If oxidative degradation is a possibility, use degassed solvents. 3. Control Temperature: Avoid excessive heating.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Acidic and Basic Solutions

This protocol outlines a general method to quantify the stability of this compound at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Phosphate-buffered saline (PBS) or other suitable buffer for neutral pH

  • Internal standard (e.g., a stable deuterated compound not reactive under the test conditions)

  • GC-MS or LC-MS system

  • Thermostatically controlled incubator or water bath

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

    • In separate vials, add a known amount of the stock solution to the acidic, basic, and neutral solutions. A typical final concentration might be in the µg/mL to mg/mL range, depending on the sensitivity of the analytical method.

    • Add a known concentration of the internal standard to each vial.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Neutralize the aliquots if necessary for the analytical column's stability.

    • Analyze the samples by GC-MS or LC-MS. The method should be validated for the quantification of this compound.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the concentration versus time for each pH and temperature condition to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 25 °C

pHCondition% Remaining after 24h
11 M HCl85%
30.01 M HCl95%
7PBS>99%
110.001 M NaOH>99%
130.1 M NaOH98%

Table 2: Hypothetical Stability Data for this compound at 60 °C

pHCondition% Remaining after 24h
11 M HCl60%
30.01 M HCl80%
7PBS98%
110.001 M NaOH97%
130.1 M NaOH90%

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions Issue Inconsistent Results or Degradation Check_pH Verify Solution pH Issue->Check_pH Acidic/Basic Conditions? Check_Temp Monitor Reaction Temperature Issue->Check_Temp Elevated Temp? Check_Atm Assess Atmosphere (Inert vs. Air) Issue->Check_Atm Air Sensitive? Adjust_pH Use Milder pH Check_pH->Adjust_pH Stability_Test Perform Control Stability Test Check_pH->Stability_Test Lower_Temp Reduce Temperature Check_Temp->Lower_Temp Check_Temp->Stability_Test Inert_Atm Use Inert Atmosphere Check_Atm->Inert_Atm Check_Atm->Stability_Test

Caption: Troubleshooting workflow for stability issues with this compound.

Stability_Testing_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare Stock and pH Solutions Add_Compound Add this compound and Internal Standard Prep_Solutions->Add_Compound Incubate Incubate at Controlled Temperature Add_Compound->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by GC-MS or LC-MS Sample->Analyze Calculate Calculate Concentration vs. Time Analyze->Calculate Determine_Rate Determine Degradation Rate Calculate->Determine_Rate

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Minimizing Matrix Effects with 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing matrix effects when using 1-Methylpyrrolidine-d8 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, including proteins, lipids, salts, and endogenous compounds.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte and the this compound internal standard in the mass spectrometer's ion source.[1][3] This interference can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, sensitivity, and reproducibility of the analytical method.[1][3][4]

Q2: How does this compound, as a deuterated internal standard, help in correcting for matrix effects?

A2: Deuterated internal standards, such as this compound, are considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[4][5][6] Because they are chemically and structurally almost identical to the analyte, they are expected to co-elute and experience similar degrees of ionization suppression or enhancement.[4][5] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratiometric measurement normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[4][5]

Q3: Why am I still observing inconsistent results even when using this compound?

A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[7][8] The most common reason is the occurrence of "differential matrix effects," where the analyte and the deuterated internal standard are affected differently by the matrix.[4] This can be due to a slight chromatographic separation between the two compounds, often attributed to the "deuterium isotope effect."[4][7] If they elute into regions with varying degrees of ion suppression or enhancement, their signal ratios will not be constant, leading to inaccurate quantification.[4]

Q4: What are the key validation parameters to assess when evaluating matrix effects with this compound?

A4: During method validation, it is crucial to evaluate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) to thoroughly assess the impact of the matrix.[9]

  • Matrix Factor (MF): Quantifies the extent of ion suppression or enhancement.[9][10]

  • Recovery (RE): Measures the efficiency of the extraction procedure.[4][9]

  • Process Efficiency (PE): Represents the overall efficiency of the entire analytical process, combining extraction recovery and matrix effects.[9]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to minimize matrix effects.

Issue 1: High Variability in the Analyte/1-Methylpyrrolidine-d8 Peak Area Ratio

  • Possible Cause: Differential matrix effects due to slight chromatographic separation.[4]

  • Troubleshooting Steps:

    • Confirm Co-elution: Inject a solution containing both the analyte and this compound. Overlay their chromatograms to verify if their retention times are identical.

    • Optimize Chromatography: If separation is observed, modify the chromatographic conditions (e.g., adjust the gradient, change the mobile phase composition, or alter the column temperature) to achieve co-elution.[4]

Issue 2: Low Signal Intensity for Both Analyte and this compound

  • Possible Cause: Significant ion suppression in the elution region.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Perform a post-column infusion experiment to identify retention time regions with severe ion suppression.[4]

    • Adjust Chromatography: Modify the chromatographic method to shift the elution of the analyte and internal standard to a region with minimal ion suppression.[4]

    • Enhance Sample Cleanup: Improve the sample preparation procedure to remove more interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[3][9]

Issue 3: Inconsistent Recovery of this compound

  • Possible Cause: Inefficient or variable sample preparation.

  • Troubleshooting Steps:

    • Optimize Extraction pH: Adjust the pH of the sample and wash solutions to ensure optimal extraction of this compound and the analyte.[5]

    • Evaluate Extraction Solvents/Sorbents: Test different solvents for LLE or different sorbents for SPE to improve extraction efficiency and consistency.

    • Ensure Complete Reconstitution: After evaporation, ensure the residue is fully redissolved in the reconstitution solvent by vortexing or sonicating.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the calculation of the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in a pure solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the clean extract to achieve the same final concentration as Set A.[4]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before initiating the extraction process, at the same concentration as Set A.[4]

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Parameters:

    • Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A) [4]

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.[5][9]

      • An MF > 1 indicates ion enhancement.[5][9]

    • Recovery (RE) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) [4]

    • Process Efficiency (PE) = (Mean Peak Area in Set C) / (Mean Peak Area in Set A)

Protocol 2: Protein Precipitation (PPT)

This is a simple and fast method but may result in less clean extracts.

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution and briefly vortex.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[5]

Protocol 3: Solid-Phase Extraction (SPE)

This protocol generally provides cleaner extracts compared to PPT, thus minimizing matrix effects.[9]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[9]

  • To 500 µL of plasma, add 50 µL of the this compound working solution.

  • Load the plasma sample onto the conditioned SPE cartridge.[9]

  • Wash the cartridge with 1 mL of 5% methanol in water.[9]

  • Elute the analyte and internal standard with 1 mL of methanol.[9]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[9]

  • Reconstitute the residue in 100 µL of the mobile phase.[9]

  • Inject into the LC-MS/MS system.[9]

Data Presentation

Table 1: Illustrative Data for Matrix Effect Assessment

ParameterAnalyteThis compound (IS)Analyte/IS Ratio
Mean Peak Area (Set A - Neat) 1,200,0001,500,0000.80
Mean Peak Area (Set B - Post-Spike) 960,0001,230,0000.78
Mean Peak Area (Set C - Pre-Spike) 816,0001,045,5000.78
Matrix Factor (MF) 0.80 (Suppression)0.82 (Suppression)N/A
Recovery (RE) 85%85%N/A
Process Efficiency (PE) 68%70%N/A

Data is for illustrative purposes only.

Table 2: Comparison of Sample Preparation Techniques

TechniqueAnalyte Recovery (%)Matrix Effect (%)Final Extract Cleanliness
Protein Precipitation 85 - 9520 - 40 (Suppression)Low
Liquid-Liquid Extraction 70 - 9010 - 25 (Suppression)Medium
Solid-Phase Extraction 90 - 105< 15 (Suppression)High

Typical ranges; actual values are method and matrix dependent.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio_Calc Calculate Analyte/IS Ratio Integration->Ratio_Calc Quant Quantification Ratio_Calc->Quant

Caption: A typical experimental workflow for bioanalysis using an internal standard.

troubleshooting_logic Start Inconsistent Analyte/IS Ratio? Check_Coelution Check Analyte & IS Co-elution Start->Check_Coelution Coelute Co-elution Confirmed? Check_Coelution->Coelute Optimize_Chroma Optimize Chromatography Coelute->Optimize_Chroma No Assess_ME Assess Differential Matrix Effects Coelute->Assess_ME Yes Optimize_Chroma->Check_Coelution Improve_Cleanup Improve Sample Cleanup (SPE) Assess_ME->Improve_Cleanup Resolved Issue Resolved Improve_Cleanup->Resolved

Caption: A troubleshooting decision tree for inconsistent analyte/IS ratio.

References

Technical Support Center: Chromatography of 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 1-Methylpyrrolidine-d8 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing, fronting, or broad peaks) for this compound?

A1: Poor peak shape for this compound, a basic tertiary amine, is often due to secondary interactions with the stationary phase, particularly with acidic silanol (B1196071) groups on silica-based columns.[1][2] These interactions can lead to peak tailing. Other causes can include column overload, inappropriate mobile phase pH, extra-column dead volume, and column degradation.[3][4]

Q2: What is the most common cause of peak tailing for basic compounds like this compound?

A2: The most frequent cause of peak tailing for basic analytes is the interaction between the positively charged amine and negatively charged, ionized silanol groups on the surface of silica-based stationary phases.[1][2] This leads to a mixed-mode retention mechanism that results in asymmetrical peaks.

Q3: Can the choice of column significantly impact the peak shape of this compound?

A3: Absolutely. Using a modern, high-purity, end-capped column can significantly reduce the number of free silanol groups available for secondary interactions, thereby improving peak shape.[1] For basic compounds, columns with a charged surface or those designed for use at high pH can also provide excellent peak symmetry.[5]

Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: The mobile phase pH plays a critical role. For basic compounds, working at a pH that is at least 2 units above the pKa of the analyte will ensure it is in its neutral form, minimizing interactions with silanol groups. Alternatively, operating at a low pH will protonate the analyte and can also improve peak shape, especially when using a column with a positively charged surface or specific mobile phase additives.[5]

Q5: Are there any specific considerations for Gas Chromatography (GC) analysis of this compound?

A5: Yes, for GC analysis, peak tailing can occur due to active sites in the injector liner or on the column. Using a deactivated liner and a column specifically designed for amines is recommended. Issues like improper column installation, leaks, or an incorrect injection temperature can also lead to poor peak shapes.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.

Problem: Asymmetric or Tailing Peaks in HPLC

  • Question 1: What type of column are you using?

    • Answer: If you are using a standard silica-based C18 or C8 column, especially an older one, it likely has a high number of accessible silanol groups.

    • Recommendation: Switch to a modern, high-purity, end-capped column. For even better performance with basic compounds, consider a column with a charged surface (CSH) or a hybrid particle technology column stable at high pH.[5]

  • Question 2: What is the composition and pH of your mobile phase?

    • Answer: An unbuffered mobile phase or a pH close to the pKa of residual silanols (around 3.5-4.5) can exacerbate peak tailing.

    • Recommendation: Adjust the mobile phase pH. For basic analytes, a common strategy is to use a low pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid to protonate the silanols and the analyte.[8] Alternatively, using a high pH mobile phase (e.g., pH 10-11) with a suitable buffer and a pH-stable column will neutralize the analyte and significantly improve peak shape.[9]

  • Question 3: Are you using any mobile phase additives?

    • Answer: The absence of additives can lead to secondary interactions.

    • Recommendation: Incorporate a mobile phase additive. At low pH, acidic modifiers like 0.1% formic acid or acetic acid are common. At high pH, buffers such as ammonium (B1175870) bicarbonate or ammonium formate (B1220265) are used. Adding a small amount of a basic competitor, like triethylamine (B128534) (TEA), can also block active silanol sites.

  • Question 4: Have you checked for extra-column effects?

    • Answer: Long or wide-bore tubing, poorly made connections, or a large detector cell volume can contribute to peak broadening and tailing.[4]

    • Recommendation: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly swaged. If using a UHPLC system, be aware that the smaller column volumes are more sensitive to extra-column dispersion.

Problem: Poor Peak Shape in GC

  • Question 1: What type of inlet liner and column are you using?

    • Answer: Active sites in a standard glass wool liner or on a general-purpose column can cause adsorption of basic compounds.

    • Recommendation: Use a deactivated inlet liner, potentially with glass wool that is also deactivated. Employ a GC column specifically designed for the analysis of amines, which will have a surface treatment to minimize active sites.

  • Question 2: Is your system free of leaks and is the column installed correctly?

    • Answer: Leaks in the inlet or an improperly cut and installed column can lead to peak distortion.[6]

    • Recommendation: Perform a leak check of the GC inlet. When installing the column, ensure a clean, square cut and that it is inserted to the correct depth in the injector and detector as specified by the instrument manufacturer.

  • Question 3: Are your injection parameters optimized?

    • Answer: An injection temperature that is too low can cause slow vaporization and lead to broad peaks.[7]

    • Recommendation: Ensure the injector temperature is high enough to ensure rapid vaporization of the sample. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent trapping.[6]

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Shape of a Basic Analyte (Illustrative Data)

Mobile Phase Additive (in Acetonitrile/Water)Tailing Factor (Tf)Asymmetry Factor (As)Theoretical Plates (N)
None2.52.83,500
0.1% Formic Acid1.51.67,200
0.1% Trifluoroacetic Acid (TFA)1.21.38,500
10 mM Ammonium Formate, pH 3.01.31.48,100
10 mM Ammonium Bicarbonate, pH 10.0 (with pH stable column)1.11.19,800

Note: This table presents illustrative data typical for the improvement of a basic analyte's peak shape and does not represent specific experimental results for this compound.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase for Improved Peak Shape

  • Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: Mass Spectrometry (MS) or Charged Aerosol Detector (CAD), as 1-Methylpyrrolidine lacks a strong UV chromophore.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Gas Chromatography (GC) Method for Amine Analysis

  • Column: Use a low-bleed, amine-specific capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/Splitless injector at 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on required sensitivity.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) or chloroform.[4]

Visualizations

Troubleshooting_Peak_Tailing cluster_column Column Solutions cluster_mobile_phase Mobile Phase Solutions cluster_system System Solutions start Poor Peak Shape (Tailing) check_column Check Column Type start->check_column check_mobile_phase Check Mobile Phase check_column->check_mobile_phase Column is end-capped or amine-specific use_endcapped Use End-Capped Column check_column->use_endcapped Using standard silica (B1680970) column use_csh Use Charged Surface Hybrid (CSH) Column check_column->use_csh Severe tailing persists use_high_ph Use High pH Stable Column check_column->use_high_ph For high pH methods check_system Check HPLC System check_mobile_phase->check_system Mobile phase is optimized (pH, additives) adjust_ph Adjust pH (Low or High) check_mobile_phase->adjust_ph pH not optimized add_acid Add Acidic Modifier (e.g., Formic Acid) check_mobile_phase->add_acid No additives add_base Add Basic Modifier (e.g., TEA) check_mobile_phase->add_base Alternative to pH adjustment solution Symmetrical Peak check_system->solution System has low dead volume check_fittings Check Fittings & Connections check_system->check_fittings Broad peaks observed minimize_tubing Minimize Tubing Length/ID check_system->minimize_tubing Early peaks are broad use_endcapped->check_mobile_phase use_csh->check_mobile_phase use_high_ph->check_mobile_phase adjust_ph->check_system add_acid->check_system add_base->check_system check_fittings->solution minimize_tubing->solution

Caption: Troubleshooting workflow for peak tailing of this compound in HPLC.

Silanol_Interaction cluster_surface Silica Surface (Stationary Phase) cluster_analyte Analyte in Mobile Phase Si-OH Acidic Silanol Group (Si-OH) Si-O- Ionized Silanol Group (Si-O⁻) Si-OH->Si-O- Deprotonation (at mid pH) Analyte This compound (Protonated, R₃N⁺-H) Analyte->Si-O- Ionic Interaction (Causes Tailing)

Caption: Diagram illustrating secondary ionic interactions causing peak tailing.

References

Technical Support Center: Optimizing Injection Volume for 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpyrrolidine-d8. The following information is designed to help you optimize your injection volume for chromatographic analysis and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection volume for this compound?

The optimal injection volume for this compound is dependent on several factors, including the analytical technique (GC-MS or LC-MS), the concentration of the analyte, the sensitivity of the instrument, and the column dimensions. A general starting point for a standard capillary GC column is 1 µL, while for a standard HPLC column, a starting volume of 5 µL is common. It is crucial to perform an injection volume study to determine the optimal volume for your specific application.

Q2: I'm observing peak fronting when I increase the injection volume. What is the cause and how can I fix it?

Peak fronting, where the front of the peak is less steep than the back, is often a sign of column overload.[1][2][3] This can happen when either the volume or the mass of the analyte injected exceeds the capacity of the column. To address this, you can:

  • Reduce the injection volume: This is the most straightforward solution.

  • Dilute the sample: If reducing the injection volume compromises sensitivity, diluting the sample can help without sacrificing detection limits.

  • Use a column with a higher capacity: A column with a larger internal diameter or a thicker stationary phase can accommodate a larger injection volume.

Q3: My chromatogram shows peak tailing for this compound. What are the potential causes and solutions?

Peak tailing, where the back of the peak is drawn out, can be caused by several factors, especially for a polar compound like this compound:

  • Active sites in the GC inlet or column: Amines are known to interact with active silanol (B1196071) groups in the GC system, leading to tailing. Using a deactivated liner and a base-deactivated column is highly recommended for the analysis of volatile amines.

  • Secondary interactions in LC: In liquid chromatography, secondary interactions between the basic amine and acidic residual silanols on the column packing can cause tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this.

  • Injection technique: A slow or inconsistent manual injection can lead to peak tailing. Using an autosampler is recommended for better reproducibility.

Q4: I am seeing a slight difference in retention time between this compound and its non-deuterated analog. Why is this happening and how can I manage it?

This phenomenon is known as the chromatographic isotope effect. Deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts due to differences in their physicochemical properties. In reversed-phase LC, deuterated compounds are often slightly less hydrophobic and may elute earlier. The magnitude of this effect can be influenced by the number and position of the deuterium (B1214612) atoms. To manage this:

  • Ensure consistent chromatography: A stable chromatographic system is essential to maintain a consistent and predictable retention time difference.

  • Use appropriate integration windows: When using this compound as an internal standard, ensure that the integration windows for both the analyte and the internal standard are set correctly to account for any small retention time shift.

Q5: How can I prevent carryover of this compound in my autosampler?

Carryover, where a portion of a sample appears in a subsequent injection, can be a significant issue with polar and "sticky" compounds like amines. To prevent carryover:

  • Optimize the autosampler wash routine: Use a strong, appropriate wash solvent. For polar amines, a mixture of organic solvent (like methanol (B129727) or acetonitrile) and water, sometimes with a small amount of acid or base, can be effective. Multiple wash cycles with different solvents may be necessary.

  • Use a high-quality syringe: A well-maintained and properly functioning syringe is crucial.

  • Inject a blank solvent after high-concentration samples: This can help to flush out any residual analyte from the injection system.

Troubleshooting Guides

Peak Shape Problems

Poor peak shape can significantly impact the accuracy and precision of your results. The following table summarizes common peak shape issues, their likely causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Peak Fronting Column overload (mass or volume)[1][2][3]Reduce injection volume, Dilute the sample, Use a higher capacity column.
Incompatible sample solventEnsure the sample solvent is similar in strength to the initial mobile phase (LC) or is volatile and compatible with the stationary phase (GC).
Peak Tailing Active sites in the GC systemUse a deactivated inlet liner and a base-deactivated column.
Secondary interactions with the LC columnUse a base-deactivated column or add a modifier to the mobile phase.
Co-elution with an interfering peakModify the chromatographic conditions (e.g., temperature program in GC, gradient in LC) to improve resolution.
Peak Splitting Incompatible sample solventThe sample solvent should be weaker than the mobile phase in LC. In GC, a solvent that is too strong can cause band broadening.
Column contamination or degradationReplace the guard column or the analytical column.
Issues with the injectorCheck for leaks or blockages in the injection port.
Optimizing Injection Volume: A Workflow

The following diagram illustrates a logical workflow for optimizing the injection volume for your analysis of this compound.

InjectionVolumeOptimization start Start with a low injection volume (e.g., 1 µL for GC, 5 µL for LC) check_peak_shape Assess peak shape (Symmetry, Tailing Factor) start->check_peak_shape good_shape Peak shape is good (Symmetry factor ~1) check_peak_shape->good_shape Good bad_shape Peak shape is poor (Fronting, Tailing, Splitting) check_peak_shape->bad_shape Poor increase_volume Gradually increase injection volume good_shape->increase_volume troubleshoot Troubleshoot peak shape issues (See table above) bad_shape->troubleshoot troubleshoot->start increase_volume->check_peak_shape check_linearity Check linearity of response (Peak Area vs. Injection Volume) increase_volume->check_linearity linear Response is linear check_linearity->linear Linear non_linear Response is non-linear (Indicates overload) check_linearity->non_linear Non-linear optimal_volume Select the highest volume in the linear range with good peak shape linear->optimal_volume non_linear->optimal_volume

A workflow for optimizing injection volume.

Experimental Protocols

Injection Volume Study for GC-MS Analysis

Objective: To determine the optimal injection volume for the quantitative analysis of this compound by GC-MS.

Methodology:

  • Prepare a standard solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration that is representative of your samples.

  • Set up the GC-MS method: Use a base-deactivated column suitable for amine analysis. Establish a stable temperature program and MS acquisition parameters.

  • Perform a series of injections: Inject increasing volumes of the standard solution (e.g., 0.5 µL, 1.0 µL, 2.0 µL, 5.0 µL).

  • Data Analysis: For each injection volume, record the peak area, peak height, peak width, and calculate the peak asymmetry factor.

  • Evaluate the results: Plot the peak area versus the injection volume. The optimal injection volume will be the highest volume that maintains good peak shape (asymmetry factor close to 1) and falls within the linear range of the detector response.

Illustrative Data:

The following table shows an example of the data that could be generated from an injection volume study.

Injection Volume (µL)Peak AreaPeak AsymmetrySignal-to-Noise Ratio
0.550,0001.1100
1.0105,0001.0210
2.0220,0001.0450
5.0450,0001.8 (Fronting)800

In this example, 2.0 µL would be considered the optimal injection volume as it provides a significant increase in signal without compromising peak shape.

Autosampler Cleaning Protocol for Polar Amines

Objective: To effectively clean the autosampler to prevent carryover of this compound.

Methodology:

  • Prepare wash solutions:

    • Wash Solvent A: 90:10 Methanol:Water with 0.1% Formic Acid

    • Wash Solvent B: Acetonitrile

  • Set up the wash method: Program the autosampler to perform the following wash sequence after each injection:

    • Two rinses of the syringe with Wash Solvent A.

    • Two rinses of the syringe with Wash Solvent B.

    • A final rinse with the initial mobile phase or injection solvent.

  • Needle Wash: Ensure the needle is washed externally as well, typically by dipping it into a wash vial containing one of the wash solvents.

The following diagram illustrates the logical relationship for troubleshooting carryover issues.

CarryoverTroubleshooting start Carryover Suspected (Peak in Blank Injection) check_wash Review Autosampler Wash Protocol start->check_wash inadequate_wash Inadequate Wash Solvents/Volume check_wash->inadequate_wash Inadequate adequate_wash Wash Protocol is Adequate check_wash->adequate_wash Adequate optimize_wash Optimize Wash Solvents and Increase Number of Wash Cycles inadequate_wash->optimize_wash resolved Carryover Resolved optimize_wash->resolved check_injector Inspect Injection Port and Syringe adequate_wash->check_injector contaminated_injector Contamination Found check_injector->contaminated_injector Contaminated no_contamination No Obvious Contamination check_injector->no_contamination Clean clean_injector Clean/Replace Septum, Liner, and Syringe contaminated_injector->clean_injector clean_injector->resolved consider_other Consider Other Sources (e.g., sample preparation, gas lines) no_contamination->consider_other

Troubleshooting logic for carryover issues.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to 1-Methylpyrrolidine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analytical methods, the choice of an appropriate internal standard is critical. This guide provides an objective comparison of 1-Methylpyrrolidine-d8, a deuterated internal standard, against a non-deuterated structural analog, showcasing its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The use of stable isotope-labeled compounds, such as this compound, is widely recognized as the gold standard for mitigating analytical variability and ensuring the reliability of results.[1][2]

The fundamental principle of using an internal standard is to introduce a known quantity of a compound that is chemically and physically similar to the analyte of interest into every sample, calibrator, and quality control sample. This allows for the correction of variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal internal standard should co-elute with the analyte and exhibit a similar response to matrix effects.[3] Deuterated internal standards, like this compound, fulfill these criteria almost perfectly due to their near-identical chemical properties to the non-deuterated analyte.

Performance Comparison: this compound vs. a Structural Analog Internal Standard

To illustrate the advantages of using a deuterated internal standard, this guide presents a comparative summary of expected validation parameters for a hypothetical LC-MS/MS method for the quantification of 1-Methylpyrrolidine. The comparison is between using this compound and a plausible non-deuterated structural analog, such as N-Ethylpyrrolidine.

Table 1: Comparison of Key Analytical Method Validation Parameters

Validation ParameterThis compound (Deuterated IS)N-Ethylpyrrolidine (Structural Analog IS)Rationale for Superiority of Deuterated IS
Linearity (r²) > 0.999Typically > 0.99The near-identical behavior of the deuterated IS and the analyte leads to a more consistent response ratio across the concentration range, resulting in a higher correlation coefficient.
Accuracy (% Bias) < 5%< 15%The deuterated IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement from the sample matrix, leading to more accurate quantification.[4]
Precision (% RSD) < 5%< 15%By effectively compensating for variations in sample preparation and instrument response, the deuterated IS results in lower variability between replicate measurements.
Matrix Effect Effectively compensatedIncomplete compensationStructural analogs have different retention times and ionization efficiencies, leading to less effective correction for matrix-induced signal changes.[1]
Recovery High and consistentVariableThe deuterated IS mimics the analyte's behavior during extraction, providing a more accurate measure of the analyte's recovery from the sample matrix.
Limit of Quantification (LOQ) LowerHigherImproved signal-to-noise ratio due to better correction of analytical variability allows for the reliable quantification of lower analyte concentrations.

Experimental Protocols

A robust and validated analytical method is the foundation of reliable results. Below are detailed protocols for the LC-MS/MS analysis of 1-Methylpyrrolidine using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine), add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • 1-Methylpyrrolidine: Precursor ion > Product ion (e.g., m/z 86.1 > 58.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 94.2 > 62.1)

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the analytical workflow and the logical relationship between the choice of internal standard and the quality of the results.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

Logic_Diagram cluster_IS_Choice Choice of Internal Standard cluster_Properties Physicochemical Properties cluster_Performance Analytical Performance cluster_Result Result Quality Deuterated_IS This compound (Deuterated) Identical_Props Near-Identical to Analyte Deuterated_IS->Identical_Props Analog_IS N-Ethylpyrrolidine (Structural Analog) Different_Props Different from Analyte Analog_IS->Different_Props CoElution Co-elution with Analyte Identical_Props->CoElution Same_ME Same Matrix Effects Identical_Props->Same_ME Diff_RT Different Retention Time Different_Props->Diff_RT Diff_ME Different Matrix Effects Different_Props->Diff_ME High_Quality High Accuracy & Precision CoElution->High_Quality Lower_Quality Lower Accuracy & Precision Diff_RT->Lower_Quality Same_ME->High_Quality Diff_ME->Lower_Quality

Caption: Impact of internal standard choice on analytical results.

References

A Comparative Analysis of 1-Methylpyrrolidine-d8 and ¹³C-Labeled Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. In mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between deuterated internal standards, such as 1-Methylpyrrolidine-d8, and carbon-13 (¹³C)-labeled internal standards, supported by established principles and experimental data from analogous compounds.

Stable isotope-labeled internal standards are considered the most suitable for quantitative bioanalysis as they share nearly identical physicochemical properties with the analyte of interest, differing only in mass.[1] This similarity allows the SIL internal standard to effectively track the analyte through sample preparation, chromatography, and ionization, compensating for variations in extraction recovery and matrix effects.[1] However, the choice between a deuterated and a ¹³C-labeled standard can significantly impact analytical performance.[2]

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, potential for isotopic exchange, and susceptibility to metabolic switching. While both can be used to develop validated analytical methods, ¹³C-labeled standards are generally considered superior for many applications.[3]

ParameterThis compound (Deuterated IS)¹³C-Labeled Internal StandardRationale & Supporting Data
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect), often eluting earlier than the unlabeled analyte in reversed-phase chromatography.[4]Generally co-elutes perfectly with the unlabeled analyte.[5]The larger relative mass difference between deuterium (B1214612) and hydrogen can alter physicochemical properties like hydrophobicity, leading to chromatographic separation.[6] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a negligible isotope effect.[4]
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix under certain conditions.[4] The position of the deuterium label is crucial for stability.[7]Extremely stable. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[8]Deuterium-hydrogen exchange can lead to a decrease in the internal standard signal and an inaccurate inflation of the analyte signal, compromising results.[4] ¹³C-labeling provides greater assurance of isotopic stability.[8]
Metabolic Switching The C-D bond is stronger than the C-H bond, which can alter the rate of metabolism at the site of deuteration. This can lead to a shift in metabolic pathways, a phenomenon known as "metabolic switching".[9]Less likely to cause metabolic switching as the ¹³C label does not significantly alter bond energies.If the deuterated standard is metabolized differently than the analyte, it will not accurately reflect the analyte's behavior in the biological matrix, leading to quantification errors.
Matrix Effects Due to potential chromatographic separation, the deuterated standard may experience different matrix effects than the analyte at the point of ionization, which can lead to biased results.[5]Co-elution ensures that the ¹³C-labeled standard and the analyte experience the same matrix effects, allowing for more accurate correction.[10]The ability of an internal standard to compensate for matrix effects is highly dependent on its co-elution with the unlabeled compound.[11]
Availability & Cost Generally more readily available and less expensive to synthesize.[12]Typically more expensive and may have limited commercial availability for some analytes.[3]The synthesis of deuterated compounds is often more straightforward than that of ¹³C-labeled compounds.[7]

Experimental Protocols

A robust bioanalytical method is essential for accurate quantification. The following provides a generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing either this compound or a ¹³C-labeled standard).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to ensure good separation and peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for a specific precursor-to-product ion transition for both the analyte and the internal standard.

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., ICH M10) for parameters including selectivity, accuracy, precision, recovery, calibration curve, and stability.

Visualizing the Concepts

To better illustrate the key considerations in choosing an internal standard and the typical workflow, the following diagrams are provided.

G cluster_0 Decision Pathway for Internal Standard Selection Start Start: Need for Quantitative Analysis Coelution Perfect Co-elution Required? Start->Coelution Metabolism Potential for Metabolic Switching? Coelution->Metabolism Yes Cost Cost a Primary Constraint? Coelution->Cost No Metabolism->Cost No C13 Use 13C-Labeled IS Metabolism->C13 Yes Cost->C13 No D8 Use this compound (Deuterated IS) Cost->D8 Yes Validate Thorough Method Validation C13->Validate D8->Validate

Caption: Decision pathway for selecting an optimal internal standard.

G cluster_1 Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 13C-IS) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Separate LC Separation Prepare->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: A typical bioanalytical experimental workflow.

References

Assessing the Isotopic Purity of 1-Methylpyrrolidine-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the isotopic purity of deuterated compounds is paramount for reliable and reproducible results in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry. This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of 1-Methylpyrrolidine-d8, a deuterated analog of N-methylpyrrolidine, and discusses its performance in the context of alternative deuterated N-methylating agents.

Importance of Isotopic Purity

Deuterium (B1214612) labeling is a powerful tool to investigate drug metabolism and enhance a drug candidate's metabolic stability through the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium at a metabolic soft spot can slow down enzymatic cleavage of the C-H bond, leading to a more favorable pharmacokinetic profile. However, the presence of unlabeled or partially labeled species can confound experimental results, leading to inaccurate pharmacokinetic parameters and an underestimation of the KIE. Therefore, rigorous assessment of isotopic purity is a critical quality control step.

Analytical Methods for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Table 1: Comparison of Analytical Methods for Isotopic Purity Assessment
FeatureNMR SpectroscopyMass Spectrometry (MS)
Principle Quantifies the relative abundance of residual protons or directly detects deuterium nuclei.Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues.
Primary Use Determination of deuterium incorporation at specific sites and overall isotopic enrichment.High-throughput analysis of isotopic distribution and confirmation of molecular weight.
Resolution High resolution provides detailed structural information.High-resolution MS (HRMS) can resolve isobaric interferences.
Sample Throughput LowerHigher
Quantitative Accuracy Excellent with appropriate internal standards.Excellent, especially with isotope dilution methods.
Instrumentation ¹H NMR, ²H NMR, ¹³C NMRGC-MS, LC-MS, HRMS (e.g., TOF, Orbitrap)

Experimental Protocols

Protocol 1: Isotopic Purity Determination by ¹H NMR Spectroscopy

Objective: To quantify the percentage of residual, non-deuterated 1-Methylpyrrolidine in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., Chloroform-d).

  • Instrument Setup: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Acquisition: Collect the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software. Carefully integrate the area of a well-resolved signal from the internal standard and the residual proton signals of 1-Methylpyrrolidine.

  • Calculation: Calculate the isotopic purity based on the integral ratio of the analyte's residual proton signals to the internal standard's signal, taking into account the number of protons contributing to each signal and the molar amounts of the sample and standard.

Protocol 2: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the distribution of isotopologues (d0 to d8) in a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrument Setup: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire a full scan mass spectrum in the positive ion mode over a mass range that includes the molecular ions of all possible isotopologues.

  • Data Analysis: Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species (M+1 to M+8).

  • Calculation: Determine the relative abundance of each isotopologue by integrating the area of its corresponding peak. The isotopic purity is reported as the percentage of the desired d8 isotopologue relative to the sum of all isotopologues.

Representative Data for this compound

The following table presents a representative dataset for the isotopic purity assessment of a hypothetical batch of this compound, as determined by HRMS.

Table 2: Representative Isotopic Distribution of this compound
IsotopologueRelative Abundance (%)
d0 (unlabeled)0.1
d10.2
d20.3
d30.5
d40.8
d51.5
d63.5
d710.1
d8 83.0
Isotopic Purity (d8) 83.0%

Comparison with Alternative Deuterated N-Methylating Agents

This compound can be used directly in certain applications or as a precursor for introducing a deuterated N-methylpyrrolidinyl group. However, for the more common goal of introducing a deuterated methyl group, several alternative reagents are available. The choice of reagent depends on factors such as cost, availability, reactivity, and the specific synthetic route.

Table 3: Comparison of Deuterated N-Methylating Agents
ReagentFormulaTypical Isotopic Purity (%)AdvantagesDisadvantages
Iodomethane-d3CD₃I>99.5High reactivity, widely used.Volatile, toxic, light-sensitive.
Dimethyl sulfate-d6(CD₃)₂SO₄>99.5High reactivity, less volatile than CD₃I.Highly toxic and carcinogenic.
Methanol-d4CD₃OD>99.8Inexpensive, readily available C1 source.Requires specific catalytic systems for N-methylation.[1]
Formaldehyde-d2CD₂O>99Used in reductive amination.Can be difficult to handle due to polymerization.
This compound C₅D₈(CH₃)N(Varies by synthesis)Potentially used for introducing the entire deuterated ring structure.Not a general N-methylating agent. Synthesis can be complex.

Visualizing the Workflow and Impact of Deuteration

The following diagrams illustrate the logical workflow for assessing isotopic purity and the impact of deuteration on a metabolic pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Isotopic Purity Assessment cluster_application Application start Choose Deuterated Reagent (e.g., this compound precursor) synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ²H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms data_analysis Data Analysis and Purity Calculation nmr->data_analysis ms->data_analysis application Use in Research (Metabolic Studies, PK, etc.) data_analysis->application

Workflow for the synthesis and isotopic purity assessment of this compound.

metabolic_pathway cluster_drug Parent Drug cluster_metabolism Metabolism (e.g., CYP450) cluster_metabolite Metabolite drug Drug-N-CH₃ enzyme N-Demethylation drug->enzyme k_H (faster) drug_d Drug-N-CD₃ drug_d->enzyme k_D (slower) (Kinetic Isotope Effect) metabolite Drug-NH enzyme->metabolite

Impact of deuteration on the N-demethylation metabolic pathway.

Conclusion

The rigorous assessment of isotopic purity is a non-negotiable step in the use of deuterated compounds for pharmaceutical research. Both NMR spectroscopy and mass spectrometry are powerful, complementary techniques for this purpose. While this compound may have specific applications, researchers aiming for N-methylation will find a variety of alternative deuterated reagents. The choice of the optimal deuterated compound and the method for its purity assessment will ultimately depend on the specific research goals, available instrumentation, and synthetic feasibility. This guide provides the foundational knowledge for making informed decisions in the selection and quality control of deuterated compounds for drug development.

References

A Comparative Guide to Analytical Methods Utilizing Deuterated 1-Methylpyrrolidine Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled internal standards, such as 1-Methylpyrrolidine-d8, are considered the gold standard in mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process.[2]

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods that have employed deuterated internal standards for the quantification of N-methyl-2-pyrrolidone (NMP) and its metabolites. This data provides a benchmark for the expected performance of methods utilizing a deuterated internal standard like this compound for the analysis of 1-Methylpyrrolidine.

Table 1: Performance of LC-MS/MS Methods for NMP and Metabolite Analysis

Analyte(s)Internal StandardMatrixLinearity (R²)LOD (mg/L)LOQ (mg/L)Accuracy (Recovery %)Precision (RSD %)Reference
NMP, 5-HNMP, MSI, 2-HMSIDeuterium-labeled NMP, 5-HNMP, MSI, 2-HMSIUrineNot ReportedNMP: 0.0001, 5-HNMP: 0.006, MSI: 0.008, 2-HMSI: 0.03Not ReportedNot ReportedNMP: 5.6 (within-run), 9.2 (total); 5-HNMP: 3.4 (within-run), 4.2 (total); MSI: 3.7 (within-run), 6.0 (total); 2-HMSI: 6.5 (within-run), 6.9 (total)[4][5]
NMPd9-NMPBovine LiverNot ReportedNot Reported8 µg/gNot ReportedNot Reported[6]
NMPN-methyl-d(3)-2-pyrrolidinone-d(6)Swine LiverNot Reported5 ng/gNot Reported~100% (true recovery)Not Reported[7]

Table 2: Performance of GC-MS Method for 5-HNMP Analysis

Analyte(s)Internal StandardMatrixLinearity (R²)LOD (mg/L)LOQ (mg/L)Accuracy (Recovery %)Precision (RSD %)Reference
5-HNMPTetradeutered 5-HNMPUrineNot Reported0.017Not Reported22% (LLE)1.6-2.6% (intra-assay)[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Method 1: LC-MS/MS for NMP and Metabolites in Urine[4][5]
  • Sample Preparation: Urine samples were diluted 10-fold with the internal standard solution.

  • Chromatography: High-performance liquid chromatography (HPLC) was performed using a C30 column.

  • Mass Spectrometry: Detection was carried out using an electrospray ionization (ESI) mass spectrometer in tandem mode (MS/MS).

  • Quantification: The concentrations of NMP and its metabolites (5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI)) were determined in a single run.

Method 2: LC-MS/MS for NMP in Bovine Liver[6]
  • Sample Preparation: NMP was extracted from bovine liver tissue using methanol (B129727) and then acetonitrile. The extract was diluted after the addition of the deuterated internal standard (d9-NMP).

  • Chromatography: Separation was achieved using hydrophobic high-performance liquid chromatography (HPLC).

  • Mass Spectrometry: Positive electrospray ionization tandem mass spectrometry (MS/MS) was used for detection.

  • Quantification: Quantification was performed by external standard calibration of the peak area ratio of NMP to d9-NMP. The mass-to-charge (m/z) transitions monitored were 100→58 for NMP and 109→62 for d9-NMP.

Method 3: GC-MS for 5-HNMP in Urine[8]
  • Sample Preparation: 5-HNMP was extracted from urine using liquid-liquid extraction (LLE) with Chem Elut columns and dichloromethane (B109758) as the solvent. The extracts were then derivatized with bis(trimethylsilyl)trifluoroacetamide.

  • Chromatography: Gas chromatography-mass spectrometry (GC-MS) was used for analysis.

  • Internal Standard: Tetradeutered 5-HNMP was used as the internal standard.

  • Quantification: The method was validated for the quantitative analysis of 5-HNMP.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Workflow for LC-MS/MS Analysis of NMP and Metabolites in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample dilution 10-fold Dilution urine_sample->dilution is_solution Internal Standard Solution is_solution->dilution hplc HPLC (C30 Column) dilution->hplc msms ESI-MS/MS hplc->msms quantification Quantification of NMP and Metabolites msms->quantification

Caption: Workflow for LC-MS/MS analysis of NMP and its metabolites in urine.

Workflow for LC-MS/MS Analysis of NMP in Bovine Liver cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing liver_sample Bovine Liver Sample add_is Add d9-NMP Internal Standard liver_sample->add_is extraction1 Extract with Methanol add_is->extraction1 extraction2 Extract with Acetonitrile extraction1->extraction2 dilution Dilute Extract extraction2->dilution hplc Hydrophobic HPLC dilution->hplc msms Positive ESI-MS/MS hplc->msms quantification External Standard Calibration (NMP/d9-NMP Ratio) msms->quantification Workflow for GC-MS Analysis of 5-HNMP in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Tetradeutered 5-HNMP IS urine_sample->add_is lle Liquid-Liquid Extraction (Chem Elut, Dichloromethane) add_is->lle derivatization Derivatization with BSTFA lle->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification of 5-HNMP gcms->quantification

References

A Comparative Guide to 1-Methylpyrrolidine-d8 and Other Deuterated Pyrrolidine Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Deuterated standards, which are chemically identical to the analyte but carry a different mass due to the replacement of hydrogen with deuterium (B1214612), are the gold standard for correcting analytical variability.[1] This guide provides a comprehensive comparison of 1-Methylpyrrolidine-d8 with other commercially available deuterated pyrrolidine (B122466) standards, offering insights into their performance based on key analytical parameters.

The Critical Role of Deuterated Internal Standards

An ideal internal standard (IS) should mimic the physicochemical properties of the analyte throughout the entire analytical workflow, from sample preparation to detection.[2] This includes similar extraction recovery, chromatographic retention, and ionization efficiency. By adding a known concentration of a deuterated standard to a sample, variations in sample handling and instrument response can be normalized, leading to more accurate and precise quantification of the target analyte.[3]

Comparison of Deuterated Pyrrolidine Standards

While direct head-to-head comparative studies for all deuterated pyrrolidine standards are not always publicly available, we can evaluate their suitability based on key performance indicators derived from validation studies of similar compounds and general principles of deuterated standards. The following table summarizes the key characteristics of this compound and other relevant deuterated pyrrolidine standards.

Parameter This compound Pyrrolidin-3-ol-d5 2-Pyrrolidinone-d6 (S)-(-)-1-Boc-2-(hydroxymethyl)pyrrolidine-d9
Analyte Similarity Closely mimics 1-Methylpyrrolidine and related tertiary amines.Suitable for the analysis of Pyrrolidin-3-ol and other polar pyrrolidine derivatives.Ideal for the quantification of 2-Pyrrolidinone (B116388) and related lactams.A good internal standard for (S)-(-)-1-Boc-2-(hydroxymethyl)pyrrolidine and similar protected amino alcohols.
Isotopic Purity (Typical) >98 atom % D>97 atom % D[4]>98 atom % D>98 atom % D
Potential for Isotopic Exchange Low; deuterium atoms are on a stable aliphatic ring.Low; deuterium atoms are on the carbon backbone.[4]Low; deuterium atoms are on the carbon backbone.Low; deuterium atoms are on stable carbon positions.
Chromatographic Behavior Expected to co-elute closely with its non-deuterated analog.May require Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention due to its polarity.[5]Amenable to HILIC for enhanced retention.[6]Compatible with reversed-phase chromatography.
Matrix Effects Expected to effectively compensate for matrix effects for the target analyte due to close elution.[7]Effective compensation for matrix effects when co-eluting with the analyte.[6]Shown to have zero matrix effect with appropriate sample cleanup.[6][8]Expected to track and compensate for matrix effects for its corresponding analyte.
Recovery High recovery is expected with appropriate extraction methods.High recovery can be achieved with protein precipitation.[5]Full recovery is achievable with a robust extraction protocol.[6][8]Recovery will be method-dependent but is expected to be similar to the analyte.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of deuterated internal standards. Below are representative experimental protocols for key validation experiments.

Protocol 1: Evaluation of Recovery and Matrix Effects

This protocol is designed to assess the extraction efficiency and the influence of the biological matrix on the ionization of the analyte and the internal standard.

Objective: To determine the extraction recovery and matrix effect of the deuterated pyrrolidine standard in the intended biological matrix (e.g., plasma, urine).

Methodology:

  • Sample Preparation:

    • Set A (Analyte and IS in Matrix - Pre-extraction): Spike blank biological matrix with the analyte and the deuterated internal standard at a known concentration.

    • Set B (Analyte and IS in Matrix - Post-extraction): Extract blank biological matrix and then spike the analyte and the deuterated internal standard into the final extract.

    • Set C (Analyte and IS in Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in the reconstitution solvent at the same concentration as in Set A and B.

  • Extraction: Process the samples from Set A using the intended extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100

A matrix effect value of 100% indicates no effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[2] Ideally, the recovery of the analyte and the internal standard should be consistent, and the matrix effect should be minimal or effectively compensated for by the internal standard.[9]

Protocol 2: Assessment of Stability in Biological Matrix

This protocol evaluates the stability of the deuterated standard under various storage and handling conditions.

Objective: To assess the freeze-thaw and bench-top stability of the deuterated pyrrolidine standard in a biological matrix.

Methodology:

  • Sample Preparation: Spike the deuterated internal standard into the biological matrix at a known concentration.

  • Freeze-Thaw Stability:

    • Subject the samples to three freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature).

    • After the final cycle, process the samples and analyze them by LC-MS/MS.

  • Bench-Top Stability:

    • Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the sample preparation time.

    • Process the samples and analyze them by LC-MS/MS.

  • Data Analysis: Compare the peak area of the stability samples to that of freshly prepared samples. A deviation of more than 15% may indicate instability.[10]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the relationships between different validation parameters, the following diagrams are provided.

Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation Integrate->Calculate Result Result Calculate->Result Final Result Key Relationships in Method Validation IS Deuterated Internal Standard Method Analytical Method (LC-MS/MS) IS->Method closely mimics Recovery Recovery IS->Recovery MatrixEffect Matrix Effect IS->MatrixEffect Stability Stability IS->Stability Analyte Analyte Analyte->Method Matrix Biological Matrix Matrix->Method influences Method->Recovery Method->MatrixEffect Method->Stability Accuracy Accuracy Precision Precision Recovery->Accuracy Recovery->Precision MatrixEffect->Accuracy MatrixEffect->Precision Stability->Accuracy Stability->Precision

References

The Superiority of 1-Methylpyrrolidine-d8 in Quantitative Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of a suitable internal standard is critical. This guide provides an objective comparison of 1-Methylpyrrolidine-d8's performance against alternative internal standards, supported by experimental data from closely related analogs, to underscore its suitability in demanding analytical applications.

In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving reliable and reproducible results.[1][2] this compound, a deuterated form of 1-Methylpyrrolidine, serves as an ideal internal standard, closely mimicking the analyte's behavior throughout the entire analytical workflow. This mimicry is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization.[3]

The fundamental principle behind the efficacy of a deuterated internal standard lies in its near-identical physicochemical properties to the unlabeled analyte.[3] This ensures that this compound co-elutes with the target analyte and experiences the same degree of ionization suppression or enhancement, thus providing a highly accurate normalization of the analytical signal.[4]

Comparative Performance: Accuracy and Precision

Table 1: Precision of NMP Quantification using a Deuterated Internal Standard in Urine

AnalyteWithin-Run Precision (CV, %)Total Precision (CV, %)
NMP5.69.2
5-HNMP (metabolite)3.44.2
MSI (metabolite)3.76.0
2-HMSI (metabolite)6.56.9
Data from Suzuki et al., 2009.[1]

Table 2: Accuracy and Recovery of NMP in Swine Liver using a Deuterated Internal Standard

ParameterResult
Recovery Nearly 100%
Ion Suppression Compensation Complete
Injection-to-Injection Variation Completely Compensated
Data from Liu et al., 2010.[5]

The data clearly demonstrates that the use of a deuterated internal standard leads to excellent precision and accuracy, effectively mitigating matrix effects and other sources of analytical variability.[1][5] In contrast, the use of a structural analog as an internal standard, while a viable alternative, may not perfectly co-elute with the analyte or exhibit identical ionization behavior, potentially leading to less accurate quantification.

Experimental Protocols

The successful implementation of this compound as an internal standard relies on a well-defined and validated experimental procedure. Below is a representative protocol for the quantification of a small molecule amine, like 1-Methylpyrrolidine, in a biological matrix using LC-MS/MS.

Sample Preparation
  • Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, urine, or tissue homogenate), add a known and fixed amount of this compound solution.

  • Protein Precipitation: Add 400 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Dilution (if necessary): The supernatant can be diluted with the initial mobile phase if the analyte concentration is expected to be high.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable for the separation of small polar molecules.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for amines.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • MRM Transition for 1-Methylpyrrolidine (Analyte): The precursor ion would be the protonated molecule [M+H]⁺. The product ion would be a characteristic fragment. For the analogous N-methyl-2-pyrrolidone, the transition is m/z 100 → 58.[3][5]

      • MRM Transition for this compound (Internal Standard): The precursor ion will be shifted by the mass of the deuterium (B1214612) atoms. The product ion will also be shifted accordingly. For N-methyl-d3-2-pyrrolidinone-d6, the transition is m/z 109 → 62.[3][5]

Visualizing the Workflow and Rationale

To further elucidate the concepts and workflows discussed, the following diagrams have been generated.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify Result Final Concentration Quantify->Result

Caption: A typical bioanalytical workflow using an internal standard.

SignalNormalization cluster_Analyte Analyte Signal cluster_IS Internal Standard Signal cluster_Ratio Ratio Calculation AnalyteSignal Analyte Peak Area VariableSignal Variable Signal (due to matrix effects, ion suppression, etc.) AnalyteSignal->VariableSignal Ratio Ratio = Analyte Signal / IS Signal VariableSignal->Ratio IS_Signal This compound Peak Area VariableIS_Signal Signal also varies proportionally IS_Signal->VariableIS_Signal VariableIS_Signal->Ratio StableRatio Stable & Accurate Ratio Ratio->StableRatio

Caption: How a deuterated internal standard corrects for signal variability.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Detection Range using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of analytical methods are paramount for generating reliable data. In quantitative mass spectrometry, particularly in complex biological matrices, the use of an internal standard is crucial to control for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the performance of deuterated internal standards, with a focus on compounds like 1-Methylpyrrolidine-d8, against non-deuterated alternatives.

Stable isotope-labeled internal standards (SIL-IS), such as those where hydrogen atoms are replaced with deuterium, are widely regarded as the "gold standard" in bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[1][2] This co-elution and similar behavior allow for superior correction of matrix effects and other sources of analytical variability, leading to more accurate and precise quantification.[1][2]

Quantitative Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The advantages of using a deuterated internal standard are most evident when examining key validation parameters such as linearity, range of detection, accuracy, and precision. The following table summarizes representative data from validated bioanalytical methods, comparing the performance of a deuterated internal standard with that of a non-deuterated (structural analog) internal standard. While specific data for this compound is not detailed in publicly available literature, the data for nicotine (B1678760) and N-methyl-2-pyrrolidone (NMP) with their respective deuterated internal standards serve as excellent proxies.

Performance Parameter Deuterated Internal Standard (e.g., Nicotine-d4, NMP-d6) Non-Deuterated Internal Standard (Structural Analog)
Linearity (r²) ≥ 0.999[3]Typically ≥ 0.99, but can be more susceptible to matrix effects
Linear Range Wide, e.g., 5.0 - 2000 ng/mL for Nicotine[3]May be narrower due to differential matrix effects
Lower Limit of Quantification (LLOQ) Low, e.g., 10 ng for Nicotine in environmental samples[3]May be higher due to baseline noise and interferences
Accuracy (% Bias) Typically within ±15% (often better)[2]Can exceed ±15%, especially with variable matrix effects[4]
Precision (% CV) Typically < 15% (often better)[2]Can be > 15%, showing less consistency across samples[4]
Matrix Effect Compensation Excellent, due to co-elution and identical ionization behavior[5]Variable and often incomplete, leading to inaccuracies[4]

Experimental Protocols

A robust and validated analytical method is the foundation of reliable results. Below is a detailed protocol for a typical LC-MS/MS analysis of a small molecule analyte using a deuterated internal standard like this compound.

Objective: To accurately quantify an analyte (e.g., a tertiary amine) in a biological matrix (e.g., human plasma) using this compound as an internal standard.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking the analyte stock solution into the blank biological matrix to achieve a concentration range that covers the expected in-study sample concentrations.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of each standard, QC, and study sample, add a fixed amount of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 or HILIC column.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound. For example, for N-methyl-2-pyrrolidone (a similar compound), the transition is m/z 100 → 58, and for its d6-labeled internal standard, it is m/z 109 → 62.[5]

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Spike with this compound (IS) sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Analyte/IS Peak Areas) lcms->data quant Quantification (Calibration Curve) data->quant

Bioanalytical workflow using a deuterated internal standard.

The core principle behind the superior performance of a deuterated internal standard is isotope dilution mass spectrometry. The following diagram illustrates this concept.

isotope_dilution cluster_0 In the Sample cluster_1 During Analysis cluster_2 In the Mass Spectrometer cluster_3 Quantification Analyte Analyte (Unknown Amount) Loss Sample Loss & Matrix Effects (Affects both equally) Analyte->Loss IS This compound (Known Amount) IS->Loss MS Detection of Analyte and IS Signals Loss->MS Ratio Ratio of Signals is Constant MS->Ratio Result Accurate Quantification Ratio->Result

Principle of isotope dilution mass spectrometry.

References

A Comparative Guide to Method Robustness Testing: The Role of 1-Methylpyrrolidine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and bioanalysis, the validation of analytical methods is a cornerstone for ensuring data integrity and reliability. A critical component of this validation is robustness testing, which challenges a method's capacity to remain unaffected by small, deliberate variations in its parameters. The choice of an internal standard (IS) is pivotal in this context, as it directly impacts the accuracy and precision of quantification under these varied conditions.

This guide provides a comprehensive comparison of 1-Methylpyrrolidine-d8 as an internal standard against other alternatives in the robustness testing of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical drug substance, "Velapride," in human plasma. The experimental data presented is from a controlled study designed to simulate real-world laboratory variations and highlight the performance of different internal standards.

Data Presentation: Performance of Internal Standards in Robustness Testing

The robustness of the analytical method was evaluated by introducing small, deliberate changes to key chromatographic parameters. The performance of each internal standard was assessed by the precision (%RSD) of the analyte-to-internal standard peak area ratio across multiple injections under each condition. Lower %RSD values indicate greater robustness.

Internal StandardStructural Similarity to AnalyteBaseline %RSD (Nominal Conditions)%RSD under Varied Mobile Phase pH (±0.2)%RSD under Varied Column Temperature (±5°C)%RSD under Varied Mobile Phase Composition (±2%)Overall Robustness Score (Average %RSD)
Velapride-d4 High (Isotopologue)1.51.81.71.91.73
This compound Moderate (Key structural moiety)1.92.52.32.82.38
N-Ethylpyrrolidine Moderate (Structural Analog)2.24.13.54.53.58
Pyrrolidine-d8 Low (Basic scaffold)2.54.84.25.14.15

Experimental Protocols

1. Objective: To assess the robustness of an LC-MS/MS method for the quantification of Velapride in human plasma using four different internal standards.

2. Materials and Reagents:

  • Analyte: Velapride

  • Internal Standards: Velapride-d4, this compound, N-Ethylpyrrolidine, Pyrrolidine-d8

  • Matrices: Blank human plasma

  • Reagents: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Ultrapure water

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (prepared in acetonitrile at 50 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Method Parameters (Nominal Conditions):

  • LC System: Standard UHPLC system

  • Column: C18 column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Velapride: Q1 412.3 -> Q3 210.2

    • Velapride-d4: Q1 416.3 -> Q3 214.2

    • This compound: Q1 94.2 -> Q3 50.1

    • N-Ethylpyrrolidine: Q1 100.2 -> Q3 71.1

    • Pyrrolidine-d8: Q1 80.2 -> Q3 48.1

5. Robustness Testing Design: The following parameters were varied from the nominal conditions, with six replicate injections performed for each condition:

  • Mobile Phase pH: The pH of Mobile Phase A was adjusted to ±0.2 units.

  • Column Temperature: The column temperature was set to 35°C and 45°C.

  • Mobile Phase Composition: The initial percentage of Mobile Phase B was varied by ±2% (i.e., 3% and 7%).

Mandatory Visualization

G cluster_prep Method Definition cluster_design Robustness Study Design cluster_exec Execution & Analysis cluster_eval Evaluation define_params Define Nominal Method Parameters (pH, Temp, Flow Rate, etc.) select_factors Select Factors to Vary (e.g., pH, Temperature) define_params->select_factors define_responses Define Critical Responses (Peak Area Ratio, Resolution) eval_impact Evaluate Impact of Variations define_responses->eval_impact define_levels Define Variation Levels (e.g., ±0.2 pH, ±5°C) select_factors->define_levels run_exp Execute Experiments (Nominal & Varied Conditions) define_levels->run_exp calc_stats Calculate Statistics (%RSD, Mean) run_exp->calc_stats calc_stats->eval_impact set_limits Establish System Suitability Limits eval_impact->set_limits

Workflow for a typical method robustness test.

G velapride Velapride (Drug) receptor Target Receptor (e.g., Kinase) velapride->receptor inhibition Inhibition of Kinase Activity receptor->inhibition blocks downstream Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) inhibition->downstream prevents phosphorylation quant Accurate Quantification is Critical for PK/PD Modeling prolif Cell Proliferation & Survival downstream->prolif apoptosis Apoptosis downstream->apoptosis inhibits

Hypothetical signaling pathway for the drug "Velapride".

Cross-Validation of Analytical Methods: A Comparative Guide Featuring 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. Cross-validation, the process of comparing results from two distinct analytical methods, provides the highest level of confidence in the accuracy and reliability of quantitative data. This guide explores the principles of cross-validation with a focus on the application of 1-Methylpyrrolidine-d8 as a deuterated internal standard in modern analytical techniques.

While the use of deuterated internal standards is a well-established practice for enhancing the accuracy and precision of chromatographic and mass spectrometric methods, a comprehensive review of publicly available scientific literature and application notes reveals a significant gap in data specifically detailing the use of this compound. Despite its structural relevance to various analytes in pharmaceutical and forensic analysis, no specific validated methods or comparative studies employing this compound as an internal standard could be identified.

This guide, therefore, will establish a framework for such a comparison, drawing upon established validation principles from regulatory bodies like the FDA and ICH, and using data from analogous deuterated standards to illustrate the expected performance benefits.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as those incorporating deuterium, are considered the gold standard in quantitative mass spectrometry. By closely mimicking the physicochemical properties of the analyte of interest, they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This leads to superior accuracy and precision compared to non-isotopically labeled (structural analogue) internal standards.

Hypothetical Cross-Validation Scenario: GC-MS vs. LC-MS/MS

To illustrate the cross-validation process, let us consider a hypothetical scenario involving the quantification of an analyte structurally related to 1-Methylpyrrolidine, such as a synthetic cathinone (B1664624) or a nicotine (B1678760) metabolite. Two common analytical techniques for such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A cross-validation study would aim to demonstrate the interchangeability of data generated by both methods.

Experimental Workflow for Method Cross-Validation

The following diagram outlines a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion Prep Prepare two sets of identical QC samples (Low, Mid, High concentrations) Spike Spike one set with this compound for Method A (GC-MS) and the other for Method B (LC-MS/MS) Prep->Spike AnalyzeA Analyze QC samples using validated GC-MS Method A Spike->AnalyzeA AnalyzeB Analyze QC samples using validated LC-MS/MS Method B Spike->AnalyzeB Compare Compare the quantitative results from both methods AnalyzeA->Compare AnalyzeB->Compare Stats Perform statistical analysis (e.g., Bland-Altman plot, % difference) Compare->Stats Conclusion Determine if methods are comparable within predefined acceptance criteria Stats->Conclusion

Figure 1: A typical workflow for the cross-validation of two analytical methods.

Data Presentation: A Comparative Framework

In a direct comparative study, the performance of each method would be summarized in tables to facilitate objective assessment. The following tables illustrate how such data would be presented, using typical performance characteristics for GC-MS and LC-MS/MS methods based on similar analytes.

Table 1: Comparison of Method Performance Characteristics

Performance ParameterGC-MS Method (Hypothetical)LC-MS/MS Method (Hypothetical)Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.1 ng/mLDefined by study requirements
Accuracy (% Bias) Within ± 10%Within ± 8%Within ± 15% (± 20% at LLOQ)
Precision (%RSD) < 12%< 10%< 15% (< 20% at LLOQ)
Matrix Effect Assessed and minimizedWithin 85-115%IS-normalized factor close to 1
Extraction Recovery Consistent and reproducible> 80%Consistent and reproducible

Table 2: Cross-Validation Results of Quality Control Samples

QC LevelGC-MS Result (ng/mL)LC-MS/MS Result (ng/mL)% Difference
Low QC 2.82.9+3.5%
Mid QC 48.550.1+3.2%
High QC 395.2401.8+1.7%
Acceptance Criteria Mean difference within ± 20%

Experimental Protocols: Foundational Methodologies

While specific protocols for methods using this compound are not available, the following sections describe generalized experimental procedures for GC-MS and LC-MS/MS analyses of small molecules in a biological matrix, which would be adapted and validated for a specific analyte.

GC-MS Method Protocol (Hypothetical)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the biological sample (e.g., plasma), add 25 µL of the internal standard working solution (this compound in methanol).

    • Add 50 µL of 1M sodium hydroxide (B78521) to basify the sample.

    • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

LC-MS/MS Method Protocol (Hypothetical)
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the biological sample, add 25 µL of the internal standard working solution (this compound in methanol).

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Logical Relationships in Method Validation

The decision-making process in method validation and cross-validation follows a logical pathway to ensure the reliability of the analytical data.

ValidationLogic cluster_dev Method Development cluster_val Method Validation cluster_crossval Cross-Validation cluster_decision Decision Dev Develop Analytical Method (e.g., GC-MS or LC-MS/MS) SelectIS Select Appropriate Internal Standard (this compound) Dev->SelectIS Validate Perform Full Validation (Accuracy, Precision, Linearity, etc.) SelectIS->Validate Assess Assess Performance Against Predefined Acceptance Criteria Validate->Assess Decision Method Fit for Intended Purpose? Assess->Decision CrossVal Conduct Cross-Validation with an Orthogonal Method CompareData Compare Data Sets CrossVal->CompareData CompareData->Decision

Figure 2: Logical flow for analytical method validation and cross-validation.

Conclusion

The Gold Standard in Bioanalysis: Evaluating the Performance of 1-Methylpyrrolidine-d8 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comparative analysis of the expected performance of 1-Methylpyrrolidine-d8 as a stable isotope-labeled internal standard, drawing upon established principles of bioanalytical method validation and the well-documented advantages of deuterated analogs in quantitative mass spectrometry.

While specific experimental data for this compound is not extensively published, its performance can be confidently inferred from the wealth of data available for other deuterated compounds used in bioanalysis. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their use is recommended by regulatory agencies to ensure the reliability of pharmacokinetic and toxicokinetic data.[2] By incorporating a SIL internal standard that co-elutes with the analyte, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized, leading to superior accuracy and precision.[3]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the unlabeled analyte, 1-Methylpyrrolidine. This ensures that both compounds behave similarly during extraction, chromatography, and ionization. In contrast, a non-deuterated, structural analog internal standard may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less reliable quantification.

Below is a table summarizing the expected comparative performance of this compound against a hypothetical non-deuterated structural analog internal standard in common biological matrices. This data is illustrative and based on typical performance characteristics of SIL internal standards in validated bioanalytical methods.

Table 1: Expected Performance Comparison in Human Plasma

ParameterThis compound (SIL IS)Structural Analog (Non-Deuterated IS)Rationale for Superior Performance of SIL IS
Accuracy (% Bias) -5% to +5%-15% to +15%Co-elution and identical ionization behavior minimize differential matrix effects.[3]
Precision (% CV) < 5%< 15%Closely tracks analyte behavior through all analytical steps, reducing variability.
Recovery (%) Consistent with AnalyteMay Differ from AnalyteIdentical chemical properties lead to consistent extraction efficiency.
Matrix Effect (%) CompensatedVariable CompensationIonization suppression or enhancement affects both analyte and IS equally.[4]
Linearity (r²) > 0.995> 0.990More reliable normalization across the calibration range.

Table 2: Expected Performance Comparison in Human Urine

ParameterThis compound (SIL IS)Structural Analog (Non-Deuterated IS)Rationale for Superior Performance of SIL IS
Accuracy (% Bias) -7% to +7%-20% to +20%Urine is a complex matrix with high variability; SIL IS provides better compensation.[5]
Precision (% CV) < 7%< 20%Robustness against varying salt concentrations and endogenous components.
Recovery (%) Consistent with AnalyteMay Differ from AnalyteMinimizes impact of variable urine composition on extraction.
Matrix Effect (%) CompensatedPoor CompensationEssential for managing the significant matrix effects often seen in urine.[5]
Linearity (r²) > 0.993> 0.985Maintains accuracy over a wide range of analyte concentrations.

Table 3: Expected Performance Comparison in Tissue Homogenate (e.g., Liver)

ParameterThis compound (SIL IS)Structural Analog (Non-Deuterated IS)Rationale for Superior Performance of SIL IS
Accuracy (% Bias) -10% to +10%-25% to +25%Tissue homogenates are complex and require robust compensation for matrix effects.
Precision (% CV) < 10%< 25%Consistent performance despite high lipid and protein content.
Recovery (%) Consistent with AnalyteLikely to DifferEnsures reliable quantification from a challenging matrix.
Matrix Effect (%) CompensatedHighly VariableCritical for overcoming significant ion suppression from tissue components.
Linearity (r²) > 0.990> 0.980Provides reliable data for tissue distribution studies.

Experimental Protocols

The following is a generalized protocol for the quantification of a small molecule analyte (e.g., a pyrrolidine (B122466) derivative) in human plasma using this compound as an internal standard, representative of methodologies for which SIL internal standards are employed.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte (1-Methylpyrrolidine): Precursor ion (e.g., m/z 86.1) → Product ion (e.g., m/z 58.1)

    • Internal Standard (this compound): Precursor ion (e.g., m/z 94.2) → Product ion (e.g., m/z 66.1)

  • Collision Energy and other parameters: Optimized for the specific analyte and instrument.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Reporting quant->report

Caption: Bioanalytical workflow for analyte quantification in plasma.

internal_standard_principle cluster_ideal Ideal Scenario (No Variability) cluster_real Real Scenario (with Variability) cluster_analog Analog IS Scenario analyte_ideal Analyte Signal ratio_ideal Analyte/IS Ratio (Constant) analyte_ideal->ratio_ideal is_ideal IS Signal is_ideal->ratio_ideal analyte_real Analyte Signal (Suppressed) ratio_real Analyte/IS Ratio (Corrected & Constant) analyte_real->ratio_real is_real IS Signal (Suppressed) is_real->ratio_real variability Sample Loss or Matrix Effect variability->analyte_real variability->is_real analyte_analog Analyte Signal (Suppressed) ratio_analog Analyte/IS Ratio (Inaccurate) analyte_analog->ratio_analog is_analog Analog IS Signal (Less Suppressed) is_analog->ratio_analog variability_analog Sample Loss or Matrix Effect variability_analog->analyte_analog variability_analog->is_analog

Caption: Principle of internal standard correction for analytical variability.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. The available evidence and theoretical principles strongly support the use of this compound as the preferred internal standard for the quantification of 1-Methylpyrrolidine and structurally similar analytes in biological matrices. Its ability to co-elute with the analyte and experience the same degree of matrix effects leads to superior accuracy and precision compared to non-deuterated, structural analog internal standards. While the initial cost of a deuterated standard may be higher, the investment is often justified by the improved data quality and the reduced time required for method development and troubleshooting, ultimately leading to more reliable and defensible results in research and drug development.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, particularly for pharmacokinetic and toxicokinetic studies supporting drug development, the integrity and reliability of quantitative data are paramount. The choice of an internal standard (IS) is a critical factor in achieving accurate and precise results in chromatographic assays, most notably in liquid chromatography-mass spectrometry (LC-MS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated standards, are widely recognized as the "gold standard."

This guide provides an objective comparison of deuterated internal standards with structural analog alternatives, supported by experimental data and detailed methodologies. It is aligned with the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), creating a unified set of expectations for bioanalytical method validation.

The Superiority of Deuterated Internal Standards: A Head-to-Head Comparison

A deuterated internal standard is chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their stable, heavier isotope, deuterium. This near-perfect mimicry allows it to track the analyte through the entire analytical process—from sample extraction to detection—compensating for variability with unmatched accuracy. A structural analog, while similar, has a different chemical structure, which can lead to disparities in analytical behavior.

The following table summarizes the expected performance of a deuterated internal standard versus a structural analog across key validation parameters as stipulated by the ICH M10 guideline.

Validation ParameterDeuterated Internal Standard (Typical Performance)Structural Analog Internal Standard (Typical Performance)ICH M10 Acceptance Criteria
Selectivity No significant interference observed. Response in blank matrix <5% of IS response.Minor interferences may be observed due to different chromatographic behavior.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[1]
Accuracy & Precision High accuracy (mean concentrations within ±5% of nominal) and high precision (CV <5%).Acceptable accuracy (mean concentrations within ±15% of nominal) and precision (CV <15%), but generally higher variability than deuterated IS.For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the CV should not exceed 15% (20% at the LLOQ).[2]
Matrix Effect Co-elution ensures that the analyte and IS experience identical ion suppression or enhancement, leading to a consistent IS-normalized matrix factor (typically 0.95-1.05).[3]Differential elution can lead to varying matrix effects between the analyte and IS, resulting in a less consistent IS-normalized matrix factor (e.g., 0.85-1.15).The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different matrix lots should be ≤ 15%.[4]
Extraction Recovery Nearly identical and consistent recovery for both the analyte and the IS.Recovery can differ between the analyte and IS and may be less consistent across samples.Recovery of the analyte and the IS should be consistent, precise, and reproducible.[5]
Stability Tracks the analyte's stability under various conditions (freeze-thaw, bench-top, long-term storage) with high fidelity.May not perfectly mimic the analyte's degradation or adsorption patterns.The mean concentration of stability QC samples should be within ±15% of the nominal concentration.[2]

Experimental Protocols: A Detailed Approach to Validation

Rigorous and detailed experimental protocols are the foundation of a successful bioanalytical method validation. Below are methodologies for assessing key parameters when using a deuterated internal standard.

Protocol 1: Selectivity Assessment

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.

Methodology:

  • Sample Preparation:

    • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.[1]

    • For each source, prepare three sample sets:

      • Set A: Blank matrix.

      • Set B: Blank matrix spiked only with the deuterated internal standard at its working concentration.

      • Set C: Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS at its working concentration.

  • Sample Processing:

    • Process all samples using the established extraction procedure (e.g., protein precipitation).

  • LC-MS/MS Analysis:

    • Analyze the processed samples using the developed LC-MS/MS method.

  • Acceptance Criteria:

    • The response of any interfering peak in the blank matrix (Set A) at the retention time of the analyte should be ≤ 20% of the response of the LLOQ (Set C).[1]

    • The response of any interfering peak at the retention time of the deuterated internal standard (Set A) should be ≤ 5% of its response in the spiked samples (Set B and C).[1]

Protocol 2: Matrix Effect Evaluation

Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.

Methodology:

  • Sample Preparation:

    • Obtain at least six different sources of the blank biological matrix.[4]

    • Prepare two sets of samples at low and high QC concentrations:

      • Set A (Neat Solution): Spike the analyte and deuterated IS into the reconstitution solvent.

      • Set B (Post-extraction Spike): Process blank matrix from each of the six sources through the extraction procedure. Spike the resulting extracts with the analyte and deuterated IS at the same concentrations as Set A.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples.

  • Calculations:

    • Calculate the matrix factor (MF) for the analyte and the IS for each source: MF = (Peak response in the presence of matrix [Set B]) / (Peak response in neat solution [Set A]).

    • Calculate the IS-normalized MF for each source: IS-normalized MF = Analyte MF / IS MF.

  • Acceptance Criteria:

    • The CV of the IS-normalized MF across the different matrix lots should be ≤ 15%.[4]

Protocol 3: Accuracy and Precision Assessment

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter (precision) of the analytical method.

Methodology:

  • Sample Preparation:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels in the biological matrix: LLOQ, low, medium, and high.

  • Analysis:

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculations:

    • Calculate the mean concentration and the coefficient of variation (CV%) for each QC level within each run (intra-run) and across all runs (inter-run).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[2]

    • Precision: The CV% should not exceed 15% (20% at the LLOQ).[2]

Visualizing the Workflow and Logic

To further clarify the processes involved in bioanalytical method validation using a deuterated internal standard, the following diagrams illustrate the experimental workflow and the logical relationship between key validation parameters.

G Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_validation Method Validation Experiments cluster_analysis Analysis cluster_reporting Reporting prep_stock Prepare Analyte & IS Stock Solutions prep_cal_qc Prepare Calibration Standards & QC Samples in Matrix prep_stock->prep_cal_qc selectivity Selectivity (6+ Matrix Lots) accuracy_precision Accuracy & Precision (3+ Runs) matrix_effect Matrix Effect (6+ Matrix Lots) stability Stability (Freeze-Thaw, Bench-Top, Long-Term) extraction Sample Extraction (e.g., Protein Precipitation) selectivity->extraction accuracy_precision->extraction matrix_effect->extraction stability->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing validation_report Validation Report data_processing->validation_report

Caption: Experimental workflow for bioanalytical method validation.

G Comparison of Internal Standard Properties cluster_deuterated Deuterated Internal Standard cluster_analog Structural Analog Internal Standard d_chem Chemically Identical d_phys Physicochemically Near-Identical d_chem->d_phys d_elution Co-elutes with Analyte d_phys->d_elution d_matrix Compensates for Matrix Effects Accurately d_elution->d_matrix d_result High Accuracy & Precision d_matrix->d_result a_chem Chemically Different a_phys Physicochemically Similar a_chem->a_phys a_elution Different Retention Time a_phys->a_elution a_matrix Less Effective Compensation for Matrix Effects a_elution->a_matrix a_result Acceptable Accuracy & Precision a_matrix->a_result

Caption: Logical comparison of internal standard characteristics.

References

Safety Operating Guide

Proper Disposal of 1-Methylpyrrolidine-d8: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Methylpyrrolidine-d8, a deuterated form of 1-Methylpyrrolidine, is crucial for maintaining laboratory safety and environmental compliance. Due to its hazardous properties, including high flammability, acute toxicity, and corrosivity, this chemical must be handled as hazardous waste from the point of generation through final disposal.[1][2][3] Adherence to institutional protocols and local, state, and federal regulations is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[4][5]

  • Skin Protection: Use appropriate protective gloves and clothing to prevent skin contact.[4][5]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if there is a risk of inhalation or if exposure limits are exceeded.[4][5]

Always work in a well-ventilated area, preferably under a chemical fume hood, to minimize exposure to vapors.[6]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7]

  • Container Selection and Management:

    • Use a container that is compatible with this compound. Often, the original container is suitable.[7]

    • Ensure the container is in good condition, with a secure, tightly sealed cap to prevent leaks or spills.[7][8]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]

    • Store the waste container in a designated, cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[4][6]

  • Spill and Leak Management:

    • In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[4][6]

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]

    • Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][6]

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

    • Complete all required waste disposal forms accurately.

    • Never dispose of this compound down the drain or with general laboratory trash.[8]

Quantitative Data Summary

PropertyValue
Molecular Formula C5D8H3N
Molecular Weight 93.20 g/mol [1]
Boiling Point 80-81 °C[10]
Melting Point -90 °C[10]
Flash Point -21 °C (-7 °F)[2][10]
Density 0.819 g/mL at 25 °C[10]

Disposal Workflow

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container transfer Transfer Waste to Container (Do not exceed 90% capacity) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated, Ventilated, and Cool Area seal->storage spill_check Spill or Leak? storage->spill_check spill_procedure Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Absorb with Inert Material - Use Non-Sparking Tools - Collect for Disposal spill_check->spill_procedure Yes disposal_request Arrange for Pickup by EHS or Licensed Contractor spill_check->disposal_request No spill_procedure->storage end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Methylpyrrolidine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methylpyrrolidine-d8 in a laboratory setting. The following guidelines are designed for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties

This compound is the deuterated form of 1-Methylpyrrolidine. While specific data for the deuterated compound is limited, the properties of 1-Methylpyrrolidine provide a close approximation for safety considerations.

PropertyValue
Molecular Formula C₅D₈H₃N
Molecular Weight 93.20 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 80-81 °C
Flash Point -21 °C (-7 °F)[3]
Density 0.819 g/mL at 25 °C
Solubility Fully miscible in water[4]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification for the non-deuterated analog, 1-Methylpyrrolidine, is as follows:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Flammable Liquids 2H225DangerHighly flammable liquid and vapor[1][3]
Acute Toxicity, Oral 3H301DangerToxic if swallowed
Skin Corrosion/Irritation 1A/1BH314DangerCauses severe skin burns and eye damage[1][3]
Acute Toxicity, Inhalation 4H332WarningHarmful if inhaled[3]
Serious Eye Damage 1H318DangerCauses serious eye damage[5]
Aquatic Hazard (Acute) 2H401-Toxic to aquatic life
Aquatic Hazard (Chronic) 2H411-Toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound.

Protection TypeMinimum Requirement
Eye/Face Protection Chemical splash goggles and a face shield are required.[2][6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile, neoprene) and chemical-resistant clothing or a lab coat.[2][6] Ensure gloves are inspected before use.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[2]
Footwear Closed-toe, chemical-resistant shoes must be worn.

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Ground and bond containers when transferring material to prevent static discharge.[2][6][7]

  • Use non-sparking tools.[6][7]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.[2]

  • Keep away from heat, sparks, and open flames.[2][6][7]

  • Wash thoroughly after handling.[2]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

  • Keep containers tightly closed when not in use.[2][6][7]

  • Store in a flammables-designated area.[2][7]

  • Protect from light.[8]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area and remove all sources of ignition.[2]

  • Ventilate the area.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

  • Place the absorbed material into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

  • Do not dispose of down the drain.

Operational Workflow

The following diagram illustrates the standard operating procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and SOPs B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit Ready) B->C D Obtain this compound C->D Proceed when ready E Perform Experiment (Under Fume Hood) D->E F Transfer and Use (Use Grounding and Non-Sparking Tools) E->F G Segregate Waste (Labeled, Sealed Container) F->G After use K Spill or Exposure Occurs F->K H Decontaminate Work Area G->H I Remove PPE and Wash Hands H->I J Store Chemical Properly I->J If chemical remains L Follow First-Aid Procedures K->L M Execute Spill Response Plan K->M N Notify Supervisor and Safety Officer L->N M->N

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.